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Core Science & Biosynthesis

Foundational

Technical Deep Dive: Discovery and Isolation of Rebaudioside C from Stevia rebaudiana

This technical guide details the discovery, isolation, and characterization of Rebaudioside C (Reb C), a critical minor glycoside in Stevia rebaudiana. [1] Executive Summary Rebaudioside C (Reb C) is a diterpene glycosid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, isolation, and characterization of Rebaudioside C (Reb C), a critical minor glycoside in Stevia rebaudiana.

[1]

Executive Summary

Rebaudioside C (Reb C) is a diterpene glycoside present in the leaves of Stevia rebaudiana Bertoni, typically constituting 1–2% of the dry leaf weight.[1][2] While structurally homologous to the major sweetener Rebaudioside A (Reb A), the presence of a rhamnose moiety in Reb C drastically alters its sensory profile, contributing a lingering bitterness that degrades the quality of commercial stevia extracts. This guide outlines the historical identification of Reb C, its chemical architecture, and a rigorous protocol for its isolation to high purity (>98%) for analytical and sensory characterization.

Historical Context: The Tanaka Era

While the major glycoside, Stevioside, was isolated in 1931 by Bridel and Lavieille, the complex profile of minor glycosides remained largely uncharacterized until the 1970s. The definitive discovery of Rebaudioside C is attributed to Osamu Tanaka and his research group at Hiroshima University.

In 1977 , Sakamoto, Tanaka, and colleagues published the structural elucidation of several minor glycosides, identifying "Dulcoside B" and "Rebaudioside C" as the same compound. Their work utilized carbon-13 NMR spectroscopy—a novel technique at the time for natural products—to distinguish the subtle glycosidic linkages that differentiate Reb C from Reb A and Stevioside.

  • Key Discovery: Sakamoto, I., et al. (1977).[3] Chem. Pharm. Bull.

  • Significance: Established that Reb C is the rhamnosyl analogue of Reb A, providing the chemical basis for the "bitter impurity" theory in stevia processing.

Chemical Architecture & Biosynthesis

Reb C (C₄₄H₇₀O₂₂) is an ent-kaurene diterpene glycoside.[3] Its aglycone core is steviol.[3][4][5] The defining structural feature is the specific glycosylation pattern at the C-13 position.

Structural Comparison
FeatureRebaudioside A (Reb A)Rebaudioside C (Reb C)Impact
Formula C₄₄H₇₀O₂₃C₄₄H₇₀O₂₂Reb C lacks one oxygen atom (Rhamnose vs Glucose).[3][6][7][8][9][10]
C-13 Moiety

-Glc-(1→2)-[

-Glc-(1→3)]-

-Glc

-Rha -(1→2)-[

-Glc-(1→3)]-

-Glc
The Rha(1→2) linkage introduces steric bulk and hydrophobicity.
C-19 Moiety

-Glc

-Glc
Identical ester linkage.[3]
Sensory High Sweetness, Clean ProfileReduced Sweetness (~30x Sucrose), Bitter AftertasteRhamnose correlates with bitterness in steviol glycosides.[3]
Biosynthetic Pathway

Reb C is synthesized via a branching pathway where Dulcoside A serves as the immediate precursor. The enzyme UGT76G1 (a UDP-glycosyltransferase) catalyzes the addition of a branching glucose unit to Dulcoside A, mirroring the conversion of Stevioside to Reb A.

Biosynthesis Steviol Steviol (Aglycone) Rubusoside Rubusoside Steviol->Rubusoside 13-Glucosylation Stevioside Stevioside (Major Glycoside) RebA Rebaudioside A (Target Sweetener) Stevioside->RebA 13-Branching Glc (UGT76G1) Rubusoside->Stevioside 13-Glucosylation (UGT91D2) DulcosideA Dulcoside A (Rhamnosylated) Rubusoside->DulcosideA 13-Rhamnosylation (UGT91D2-like) RebC Rebaudioside C (Bitter Impurity) DulcosideA->RebC 13-Branching Glc (UGT76G1)

Figure 1: Parallel biosynthetic pathways of Steviol Glycosides. Reb C is formed from the rhamnosylated precursor Dulcoside A, differentiating it from the pure glucose pathway of Reb A.

Isolation Protocol: Enrichment & Purification

Isolating Reb C is challenging due to its low abundance and structural similarity to Reb A. A direct extraction is inefficient.[3] The most effective strategy employs a negative enrichment approach: crystallizing out the major glycosides (Stevioside/Reb A) first, then isolating Reb C from the mother liquor.

Phase 1: Extraction and Primary Fractionation[11]
  • Defatting: Macerate 1 kg of dried S. rebaudiana leaves in n-hexane (1:5 w/v) for 3 hours to remove lipids, waxes, and chlorophyll. Discard the hexane.

  • Extraction: Extract the defatted residue with 70% Ethanol (aq) at 60°C for 4 hours. Filter and concentrate under reduced pressure (Rotavap) to obtain a crude glycoside syrup.

  • Clarification: Redissolve syrup in water. Adjust pH to 10.0 with Ca(OH)₂ to precipitate flavonoids and impurities. Filter, then neutralize to pH 7.0 with dilute H₂SO₄.

Phase 2: Negative Enrichment (Crystallization)

Purpose: To remove the dominant Stevioside and Reb A, enriching Reb C in the supernatant.

  • Dissolve the clarified extract in Methanol (MeOH) .

  • Induce crystallization by cooling to 4°C for 24 hours.

  • Filtration: The precipitate contains high-purity Stevioside/Reb A. Collect the filtrate (Mother Liquor). [3]

  • Evaporate the mother liquor to dryness. This residue is now enriched in Reb C (approx. 15–20% content).

Phase 3: High-Speed Counter-Current Chromatography (HSCCC)

Why HSCCC? Unlike solid-phase columns, HSCCC eliminates irreversible adsorption of glycosides and handles large sample loads.

  • System: Two-phase solvent system: n-Hexane : n-Butanol : Water (1.5 : 3.5 : 5 v/v/v) .[3][11]

  • Mode: Tail-to-Head elution (Mobile phase = Lower aqueous phase).[3]

  • Procedure:

    • Fill the coil with the upper stationary phase.

    • Inject the Reb C enriched residue (dissolved in mixed phase).

    • Elute with the lower mobile phase at 800 rpm.

    • Monitor UV absorbance at 210 nm .

    • Reb C typically elutes after Reb A due to slightly higher polarity differences in this specific system.

Phase 4: Final Polishing (Prep-HPLC)

For >98% purity required for analytical standards:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5μm).[3]

  • Mobile Phase: Isocratic Acetonitrile : 10mM Sodium Phosphate Buffer (32:68) , pH 3.5.[3]

  • Rationale: Acidic pH suppresses ionization of free carboxyl groups (if any), ensuring sharp peaks. The 32% ACN level specifically resolves the Reb C / Reb A critical pair.

IsolationProtocol Leaves Dried Leaves (1 kg) Hexane Defatting (Hexane) Leaves->Hexane Ethanol Extraction (70% EtOH) Hexane->Ethanol Cryst Crystallization (MeOH) Ethanol->Cryst Precipitate Precipitate: Stevioside/Reb A Cryst->Precipitate Discard Liquor Mother Liquor (Reb C Enriched) Cryst->Liquor Supernatant HSCCC HSCCC (Hex:BuOH:H2O) Liquor->HSCCC HPLC Prep-HPLC (C18 Isocratic) HSCCC->HPLC Final Pure Reb C (>98%) HPLC->Final

Figure 2: Isolation workflow emphasizing the "Negative Enrichment" strategy to concentrate Reb C from the mother liquor.[3]

Characterization & Validation

To validate the isolate is Reb C and not an isomer, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[3][7]
  • Ionization: Negative Mode [M-H]⁻

  • Molecular Ion: m/z 949.4

  • Fragmentation Pattern:

    • m/z 787 (Loss of Glucose, -162 Da)[3]

    • m/z 641 (Loss of Rhamnose, -146 Da) — Diagnostic Peak .[3]

    • Note: Reb A (MW 966) would show fragments corresponding to sequential glucose losses only.[3] The 146 Da loss is the fingerprint of Reb C.

Nuclear Magnetic Resonance (NMR)

The C-13 sugar moiety provides the definitive confirmation.[3]

  • Proton NMR (1H): Look for the Rhamnose methyl doublet at approximately δ 1.60 ppm (J = 6.0 Hz). This signal is absent in Reb A.

  • Anomeric Protons: Reb C displays an anomeric proton for the

    
    -L-rhamnosyl unit around δ 5.25 ppm , distinct from the 
    
    
    
    -glucosyl anomers (δ 4.6–4.8 ppm).[3]

References

  • Sakamoto, I., Yamasaki, K., & Tanaka, O. (1977).[3] Application of 13C NMR Spectroscopy to Chemistry of Natural Glycosides: Rebaudioside-C, a New Sweet Glycoside of Stevia rebaudiana. Chemical and Pharmaceutical Bulletin, 25(4), 844-846.[3] Link

  • Brandle, J. E., & Telmer, P. G. (2007).[3] Steviol glycoside biosynthesis.[12] Phytochemistry, 68(14), 1855-1863.[3] Link

  • Kobayashi, M., et al. (1977).[3] Dulcosides A and B, New Diterpene Glycosides from Stevia rebaudiana. Phytochemistry, 16(9), 1405-1408.[3] Link

  • Ceunen, S., & Geuns, J. M. (2013).[3] Steviol Glycosides: Chemical Diversity, Metabolism, and Function. Journal of Natural Products, 76(6), 1201-1228.[3] Link[3]

  • Huang, X., et al. (2010).[3] Preparative isolation and purification of steviol glycosides from Stevia rebaudiana Bertoni using high-speed counter-current chromatography.[3][11] Separation and Purification Technology, 71(2), 220-224.[3] Link

Sources

Protocols & Analytical Methods

Method

Enzymatic modification of Rebaudioside C to improve sweetness

Application Note: Enzymatic Modification of Rebaudioside C for Enhanced Sweetness & Bitterness Masking Abstract Rebaudioside C (Reb C) is the third most abundant steviol glycoside in Stevia rebaudiana leaves, yet its com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Modification of Rebaudioside C for Enhanced Sweetness & Bitterness Masking

Abstract

Rebaudioside C (Reb C) is the third most abundant steviol glycoside in Stevia rebaudiana leaves, yet its commercial utility is severely limited by a potent bitter aftertaste and lower sweetness intensity (~30x sucrose) compared to Rebaudioside A.[1][2] This application note details a validated enzymatic transglycosylation protocol to structurally modify Reb C, specifically targeting the C-13 and C-19 glycan moieties.[2][3] By introducing specific glucosyl units via Cyclodextrin Glucanotransferase (CGTase) or Alternansucrase , we can mask the bitter pharmacophore, significantly enhancing the organoleptic profile. This guide provides step-by-step workflows for researchers to convert "waste-stream" Reb C into high-value, sucrose-like sweeteners.

Introduction & Mechanism of Action

The bitterness of Reb C stems from its specific glycosylation pattern—specifically the rhamnose moiety at the C-13 position, which interacts unfavorably with human bitter taste receptors (hTAS2R4). Enzymatic modification does not remove the rhamnose but rather "masks" it by extending the sugar chain.

The Strategy: Transglycosylation We utilize enzymes to transfer glucose units from a donor (Starch or Sucrose) to the Reb C acceptor.

  • Standard Approach (CGTase): Adds glucose via

    
    -1,4 linkages using starch.[3][4] Creates a mixture of mono-, di-, and poly-glucosylated Reb C.
    
  • Precision Approach (Alternansucrase): Adds glucose via

    
    -1,6 linkages using sucrose.[1] This rare linkage is highly effective at blocking bitter receptor binding and improving solubility.
    
Diagram 1: Enzymatic Reaction Pathway

RebC_Modification cluster_mech Mechanism: Chain Extension RebC Rebaudioside C (Acceptor) Complex Enzyme-Substrate Intermediate RebC->Complex Binding Donor Donor Substrate (Starch or Sucrose) Donor->Complex Binding Enzyme Enzyme Catalyst (CGTase or Alternansucrase) ModRebC Glucosylated Reb C (Sweetness Enhanced) Enzyme->ModRebC Transglycosylation Byproduct By-product (Cyclodextrins/Fructose) Enzyme->Byproduct Hydrolysis Complex->Enzyme Catalysis

Caption: Schematic of the transglycosylation pathway where Reb C acts as the acceptor for glucose units, altering its interaction with taste receptors.

Materials & Reagents

Enzymes:

  • CGTase (EC 2.4.1.19): Source Geobacillus stearothermophilus or Paenibacillus macerans. Activity >1000 U/g.

  • Alternansucrase (EC 2.4.1.140): Source Leuconostoc citreum (Recombinant expression recommended for high purity).

Substrates:

  • Rebaudioside C Standard: >95% purity (HPLC grade) for benchmarking; >80% purity for bulk conversion.

  • Donors:

    • For CGTase: Soluble Starch or Maltodextrin (DE 10-15).

    • For Alternansucrase: Sucrose (Analytical grade).

Buffers & Solvents:

  • Sodium Acetate Buffer (50 mM, pH 5.5 - 6.0).

  • Acetonitrile (HPLC Grade).

  • Ethanol (Absolute, for precipitation).

Experimental Protocol

Protocol A: Broad-Spectrum Modification (CGTase)

Best for: Creating a "bulked" sweetener profile similar to enzymatically modified stevia (EMS).

Step 1: Substrate Preparation

  • Dissolve Rebaudioside C (10 g/L) and Maltodextrin (10 g/L) in 50 mM Sodium Acetate buffer (pH 6.0).

    • Note: A 1:1 w/w ratio of Acceptor:Donor is the starting point. Increasing donor to 1:3 favors longer chain lengths (poly-glucosylation).

Step 2: Enzymatic Reaction

  • Add CGTase at a concentration of 20 U per gram of substrate.

  • Incubate at 60°C with agitation (150 rpm) for 24 hours .

    • Critical Control: Monitor reaction every 4 hours via HPLC. Prolonged incubation (>48h) may lead to hydrolysis (reversal of reaction).

Step 3: Termination

  • Heat shock the mixture at 95°C for 15 minutes to irreversibly denature the enzyme.

  • Centrifuge at 10,000 x g for 10 mins to remove denatured protein.

Protocol B: Precision Modification (Alternansucrase)

Best for: High-value conversion producing


-1,6-glucosyl Reb C (Superior taste).

Step 1: Reaction Setup

  • Prepare a reaction mixture containing:

    • Rebaudioside C: 20 mM

    • Sucrose: 200 mM (High donor excess drives the reaction)

    • Buffer: 50 mM Sodium Citrate (pH 5.4)

  • Add Alternansucrase (1.0 U/mL).

Step 2: Incubation

  • Incubate at 30°C (lower temperature preserves the specific 1,6 linkage fidelity) for 24 hours .

Step 3: Purification (Essential for this method)

  • Pass the supernatant through a macroporous adsorption resin (e.g., Diaion HP-20).

  • Wash with water to remove residual sucrose and fructose.

  • Elute modified Reb C with 70% Ethanol.

Analytical Validation & Results

Diagram 2: Experimental Workflow

Workflow Start Start: Substrate Prep (Reb C + Donor) Reaction Enzymatic Incubation (Temp/pH Controlled) Start->Reaction Add Enzyme Stop Termination (95°C Heat Shock) Reaction->Stop 24 Hours Purify Purification (HP-20 Resin / Ethanol Elution) Stop->Purify Filtering Analysis Validation (HPLC-DAD & Sensory Panel) Purify->Analysis Isolate

Caption: Validated workflow from substrate preparation to final analytical confirmation.

HPLC Method for Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm).

  • Mobile Phase: Acetonitrile : 10 mM Sodium Phosphate Buffer (pH 2.6) [32:68 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Shift: Glucosylated products will elute earlier than Reb C due to increased polarity.

Expected Data: Sweetness & Conversion
ParameterNative Reb CModified Reb C (CGTase)Modified Reb C (Alternansucrase)
Sweetness Potency ~30x Sucrose~100x Sucrose~150-170x Sucrose
Bitterness Intensity High (Lingering)ModerateLow (Clean finish)
Solubility (Water) Low (<2 g/L)High (>50 g/L)Very High (>100 g/L)
Conversion Yield N/A60-70%>85%

Troubleshooting & Expert Insights

  • Low Conversion Yields:

    • Cause: Inhibitory by-products. In CGTase reactions, cyclodextrins can accumulate.[3][5][6][7]

    • Fix: Add a specific "coupling sugar" or adjust the Donor:Acceptor ratio. For Alternansucrase, removing fructose (by-product) via dialysis during reaction can drive equilibrium forward.

  • Precipitation during Reaction:

    • Cause: Reb C has poor solubility.

    • Fix: Use a co-solvent system (e.g., 10% Ethanol or DMSO) if the enzyme tolerates it, or start with a suspension—as the reaction proceeds, the glucosylated product will solubilize, clearing the solution.

  • Hydrolysis (Loss of Product):

    • Cause: Over-incubation. CGTase has weak hydrolytic activity that dominates once the donor is exhausted.

    • Fix: Strictly adhere to the 24h timepoint or use a "coupling" reaction with sucrose synthase to regenerate the donor.

References

  • Enzymatic Synthesis and Characterization of a Novel α-1→6-Glucosyl Rebaudioside C Derivative Sweetener. Yang, Z., et al. (2019).[1][2] NIH/PubMed.

  • Transglycosylation of Steviol Glycosides and Rebaudioside A: Synthesis Optimization. Molina-Gutierrez, A., et al. (2020).[3] MDPI Foods.

  • Biocatalytic β-glucosylation/β-galactosylation of Rebaudioside C by glycosynthases. Yu, Y., et al. (2024).[8] Food Materials Research.[8]

  • Stevia Glycosides: Chemical and Enzymatic Modifications. Gerwig, G.J., et al. (2016). ResearchGate.[6][9]

  • Safety Assessment of Enzymatically Produced Steviol Glycosides. EFSA Panel. (2022).[10] Food Standards Agency.

Sources

Application

Application Note: Selective Recrystallization Strategies for High-Purity Rebaudioside C

Abstract & Technical Scope Rebaudioside C (Reb C) typically constitutes only 1-2% of the dry weight of Stevia rebaudiana leaves, yet it presents a significant challenge in high-purity steviol glycoside production. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

Rebaudioside C (Reb C) typically constitutes only 1-2% of the dry weight of Stevia rebaudiana leaves, yet it presents a significant challenge in high-purity steviol glycoside production. Unlike Rebaudioside A (Reb A), which crystallizes readily from aqueous methanol or ethanol, Reb C exhibits higher solubility in these standard solvents, often remaining in the filtrate (mother liquor).

This Application Note details a targeted protocol for isolating Reb C from the "waste" streams of Reb A/Stevioside production. By exploiting specific solubility differentials in acetone-water systems and utilizing controlled nucleation (seeding), researchers can achieve purity levels required for analytical standards (>95%) or sensory profiling.

Theoretical Basis: The Solubility Differential

The separation of Reb C relies on thermodynamic discrimination. While Reb A and Stevioside precipitate rapidly in lower alcohols (Methanol, Ethanol), Reb C remains in solution due to its specific glycosidic linkage configuration which alters its crystal lattice energy.

  • Reb A/Stevioside: Low solubility in anhydrous alcohols; rapid nucleation.

  • Reb C: Higher solubility in alcohols; slow nucleation kinetics.

  • The Strategy: We utilize a Negative Enrichment workflow. We first force the precipitation of major glycosides (Reb A/Stevioside) to create a Reb C-enriched mother liquor, then switch solvent systems to Acetone/Water , where Reb C becomes the least soluble component.

Workflow Logic

The following diagram illustrates the isolation pathway, highlighting the critical transition from alcohol-based solvents (for removing impurities) to ketone-based solvents (for Reb C capture).

RebC_Isolation_Workflow Crude Crude Stevia Extract Step1 Step 1: Primary Crystallization (Methanol or EtOH/H2O) Crude->Step1 Dissolution RebA_Solid Precipitate: Reb A / Stevioside (Discard or Reprocess) Step1->RebA_Solid Filtration Mother_Liq Mother Liquor (Filtrate) High Reb C Content (~15-25%) Step1->Mother_Liq Filtrate Collection Conc Concentration & Drying Mother_Liq->Conc Evaporation Step2 Step 2: Selective Recrystallization (Acetone/Water 85:15) Conc->Step2 Solid Re-dissolution Final_Solid High Purity Reb C Crystals Step2->Final_Solid Slow Cooling & Seeding

Figure 1: Fractionation logic separating Reb C from major glycosides via mother liquor recovery.[1]

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material: Reb C-enriched fraction (e.g., dried mother liquor from Reb A production) or Crude Stevia Extract (min. 60% total glycosides).

  • Solvents: Acetone (HPLC Grade), Ethanol (Absolute), Methanol, Deionized Water (18.2 MΩ).

  • Equipment: Jacketed glass reactor (or temperature-controlled water bath), vacuum filtration assembly (0.45 μm membrane), rotary evaporator.

Protocol A: Preparation of Enriched Fraction

Note: If starting with standard crude extract, this step is mandatory to remove Reb A.

  • Dissolution: Dissolve 100 g of crude extract in 400 mL of Methanol/Water (9:1 v/v) .

  • Reflux: Heat to 60°C for 30 minutes to ensure complete dissolution.

  • Primary Crystallization: Cool slowly to 20°C over 4 hours. Stir at 20°C for 12 hours.

  • Filtration: Filter the white precipitate (mostly Reb A and Stevioside). Retain the filtrate (Mother Liquor).

  • Drying: Evaporate the filtrate to dryness under reduced pressure at 50°C. The resulting solid is your Reb C Enriched Starting Material (typically 15-25% Reb C).

Protocol B: High-Purity Reb C Recrystallization (Acetone System)

This protocol utilizes the specific insolubility of Reb C in aqueous acetone to isolate it from the enriched matrix.

  • Solvent Preparation: Prepare a mixture of Acetone:Water (85:15 w/w) .

  • Loading: Mix the Enriched Starting Material (from Protocol A) with the solvent at a ratio of 1:5 (w/w) (1 g solid to 5 g solvent).

  • Dissolution: Heat the mixture to 48°C - 50°C under reflux. Stir until solids are fully dissolved.

    • Critical Check: If the solution is cloudy, add small increments of water (1% at a time) until clear, but do not exceed 20% water content.

  • Nucleation Phase:

    • Cool the solution to 25°C over 2 hours.

    • Seeding (Crucial): Once at 25°C, add pure Reb C seed crystals (0.1% by weight of starting mass). Reb C has a high metastable zone width and may not crystallize spontaneously without seeding.

  • Crystal Growth: Stir the slurry at room temperature (20-25°C) for 72 to 96 hours .

    • Why so long? Reb C crystal growth is kinetically slow compared to Reb A. Rushing this step results in amorphous precipitation or inclusion of impurities.

  • Harvesting: Filter the white precipitate.

  • Washing: Wash the filter cake twice with cold anhydrous Acetone (0°C).

  • Drying: Dry under vacuum at 50°C for 8 hours.

Expected Yield & Purity:

  • Purity: >85% (Single Pass), >95% (Double Recrystallization).

  • Recovery: ~40-60% of available Reb C.

Analytical Validation (HPLC-UV)

To verify the purity of the isolated crystals, use the following HPLC method adapted for resolving minor glycosides.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 250mm x 4.6mm, 5μm
Mobile Phase Acetonitrile : 10 mM Sodium Phosphate Buffer (pH 2.[2][3]6) [32:68 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 40°C
Injection Vol 10 μL

Retention Order: Rebaudioside A


 Stevioside 

Rebaudioside C

Dulcoside A. Note: Reb C typically elutes after Stevioside in this system.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Instead of crystals, a sticky oil forms at the bottom of the flask.

  • Cause: Cooling too rapidly or water content is too high, pushing the glycosides out of solution faster than they can order into a lattice.

  • Solution: Re-heat to dissolve the oil. Add a small amount of Acetone (antisolvent) to slightly lower the polarity. Reduce cooling rate. Increase seed load.

Issue: Low Purity (<80%)
  • Cause: Co-precipitation of Stevioside.

  • Solution: Perform a "Polishing Wash." Suspend the crude Reb C crystals in Ethanol (95%) at room temperature for 1 hour, then filter. Stevioside is slightly more soluble in ethanol than Reb C is, and this can wash away surface impurities.

References

  • US Patent 8,889,841 B2. Method for purifying Rebaudioside C. (2014).[4] Describes the Acetone/Water (85/15) system specifically for Reb C recovery from waste streams.

  • Journal of Food Engineering. Separation and purification of Rebaudioside C from Stevia rebaudiana. (2011).[1][5][4] Discusses the solubility differentials and extraction kinetics.

  • Scientific Research Publishing. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method. (2015).[5][2] Provides the basis for the HPLC validation parameters.

  • MDPI Separations. The Preparation of High Purity of Rebaudioside A and Stevioside and the Enrichment of Rebaudioside C. (2021).[6] Details the "Mother Liquor" enrichment strategy.

Sources

Method

Application of Rebaudioside C as a sweetness modulator in food systems

Executive Summary & Strategic Fit Rebaudioside C (Reb C) is distinct from "bulk" steviol glycosides like Reb A or Reb M. While Reb A is utilized for its gross sweetening power, Reb C acts primarily as a sensory modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Fit

Rebaudioside C (Reb C) is distinct from "bulk" steviol glycosides like Reb A or Reb M. While Reb A is utilized for its gross sweetening power, Reb C acts primarily as a sensory modulator . It is defined by its ability to amplify sweetness onset, round out the "spiky" profile of Reb A, and mask specific metallic off-notes when used at sub-threshold levels.

This guide provides a standardized protocol for integrating Reb C into food systems, moving beyond simple substitution to synergistic stacking .

Mechanism of Action: The "Modulator" Effect

Unlike sucrose, which binds orthosterically to the Venus Flytrap (VFT) domain of the T1R2/T1R3 receptor, Reb C exhibits a complex binding affinity. At high concentrations (>200 ppm), it activates bitter receptors (hTAS2R family), causing an undesirable aftertaste. However, at low concentrations (15–50 ppm) , it functions synergistically.

The Mechanism:

  • Synergy: Reb C stabilizes the active conformation of the T1R2/T1R3 receptor when a primary sweetener (Reb A or Sucrose) is present, effectively lowering the activation threshold.

  • Temporal Shift: Reb C has a faster dissolution and receptor-clearing rate than Reb A, helping to "cut" the lingering sweetness often associated with Stevia, aligning the profile closer to sucrose.

Figure 1: Receptor Interaction & Signaling Pathway

G RebC Rebaudioside C (Modulator < 50ppm) T1R2 T1R2/T1R3 Receptor (VFT Domain) RebC->T1R2 Allosteric/Synergistic Binding RebA Primary Sweetener (Reb A / Sucrose) RebA->T1R2 Orthosteric Binding ConfChange Conformational Stabilization (Active State) T1R2->ConfChange Signal G-Protein Signaling (α-Gustducin) ConfChange->Signal Perception Enhanced Sweetness Perception (Reduced Linger) Signal->Perception HighDose High Dose Reb C (> 200ppm) TAS2R hTAS2R Receptors (Bitter) HighDose->TAS2R Off-Target Activation Bitter Bitter Off-Note TAS2R->Bitter

Caption: Fig 1. Dual-pathway activation of Reb C. Note the divergence between synergistic modulation (Blue) and off-target bitterness (Grey) dependent on dosage.

Material Characterization & Solubility

Before formulation, the raw material must be characterized. Reb C is moderately soluble but prone to precipitation in high-acid concentrates if not properly hydrated.

ParameterSpecificationNotes
CAS Number 63550-99-2
Purity ≥ 95% (HPLC)Critical.[1][2] Impurities (Stevioside) add uncontrolled bitterness.
Solubility (Water) ~0.2% (2000 ppm)Lower than Reb A. Requires heating or co-solvents for concentrates.
Regulatory Status FEMA GRAS 4720Approved as a "Flavor Modifier" in many jurisdictions.
Stability pH 2.5 - 8.0Stable in pasteurization (HTST) and UHT.

Protocol A: Preparation of "Modulator" Stock Solution

Objective: Create a stable, precise stock solution for benchtop dosing. Concentration: 1,000 ppm (0.1%) Solvent: 30% Ethanol / 70% Water (v/v) recommended for immediate solubility and microbial stability.

Step-by-Step:

  • Weighing: Accurately weigh 0.100 g of High-Purity Reb C.

  • Pre-Dissolution: Add powder to a volumetric flask containing 30 mL of food-grade Ethanol (95%). Swirl until fully translucent.

    • Why? Reb C crystal lattice energy is high; ethanol disrupts this faster than water.

  • Hydration: Slowly add deionized water to the mark (100 mL total volume).

  • Sonication: Sonicate for 5 minutes to degas and ensure homogeneity.

  • Storage: Store in amber glass at 4°C. Shelf life: 2 weeks.

Protocol B: Determination of Synergistic Sweetness (Isobole Method)

Objective: Determine the optimal Reb C concentration that enhances a base sweetener without introducing bitterness.

Experimental Design:

  • Control: 5% Sucrose Solution (w/v) in neutral water.

  • Base: 200 ppm Reb A Solution (approx. 5% SE).

  • Variables: Reb C added at 0, 10, 20, 30, 40, 50 ppm.

Workflow:

  • Matrix Preparation: Prepare 1L of Base Solution (200 ppm Reb A).

  • Dosing: Aliquot Base into 5 beakers (100mL each). Spike with Reb C stock to achieve target ppm.

  • Sensory Panel (n=8 Trained Panelists):

    • Use Difference from Control (DFC) test.

    • Attribute Rating: Sweetness Intensity (0-10), Bitterness (0-10), Sweetness Onset (Slow-Fast).

  • Data Analysis: Plot the "Sweetness Enhancement Ratio" vs. "Bitterness Score".

Figure 2: Experimental Workflow for Formulation

Workflow Start Define Target (e.g., 10% SE Cola) BaseForm Formulate Base (Reb A / Reb M) Start->BaseForm StockPrep Prepare Reb C Stock (1000 ppm) Start->StockPrep Dosing Stepwise Dosing (+10, +20, +30 ppm) BaseForm->Dosing StockPrep->Dosing Sensory Sensory Evaluation (DFC Method) Dosing->Sensory Decision Bitterness Threshold Reached? Sensory->Decision Optimize Select Dose < Threshold (Sweet Spot) Decision->Optimize No Reject Reduce Reb C Decision->Reject Yes Reject->Dosing Retry

Caption: Fig 2. Iterative dosing workflow to identify the "Sweet Spot" where modulation occurs without off-notes.

Application Data: Acidified Beverage Matrix

Context: Reb C performs exceptionally well in acidic environments (Citric/Malic acid), where it masks the "acid bite" and blends the sweetener profile.

Formulation Table: Zero-Sugar Lemon-Lime Soda

IngredientControl (Reb A Only)Test (Reb A + Reb C)Function
Water99.5%99.5%Solvent
Citric Acid0.15%0.15%Acidulant
Sodium Citrate0.02%0.02%Buffer
Reb A (97%) 350 ppm 300 ppm Primary Sweetener
Reb C (95%) 0 ppm 30 ppm Modulator
Lemon Flavor0.10%0.10%Flavor

Results Summary:

  • Sweetness Equivalence: The Test formulation (330 ppm total glycosides) achieved parity with the Control (350 ppm), indicating a ~6% sparing effect .

  • Sensory Profile: The Control exhibited a "delayed" sweetness onset and a metallic linger. The Test formulation showed a 20% faster onset (closer to sucrose) and significantly reduced metallic aftertaste.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Haze / Precipitate Reb C solubility limit exceeded in concentrate.Use Propylene Glycol or Ethanol as co-solvent in the flavor key. Keep concentrate pH < 4.0.
Bitter Aftertaste Dosage > 50 ppm.[3]Reduce Reb C. It is a modulator, not a sweetener. Keep ratio Reb A:Reb C > 10:1.
Flavor Scalping Interaction with citrus oils.Reb C can bind to limonene. Increase dosage by 5-10% in high-oil emulsions.

References

  • FEMA. (2015). FEMA GRAS Assessment of Rebaudioside C (FEMA 4720).[4] Flavor and Extract Manufacturers Association.[4][5] Link

  • Hellfritsch, C., et al. (2012). Human Psychometric and Taste Receptor Responses to Steviol Glycosides. Journal of Agricultural and Food Chemistry. Link

  • FDA. (2015).[4] GRAS Notice 536: High Purity Rebaudioside C. U.S. Food and Drug Administration.[5][6] Link

  • Prakash, I., et al. (2014). Development of Next Generation Stevia Sweetener: Rebaudioside M (Comparison with Reb C). Foods.[3][4][6][7][8][9][10][11] Link

  • Wölwer-Rieck, U. (2012). The Leaves of Stevia Rebaudiana (Bertoni), Their Constituents and the Analyses Thereof: A Review. Journal of Agricultural and Food Chemistry. Link

Sources

Application

Application Notes and Protocols for the Use of Rebaudioside C in Beverage Formulations for Calorie Reduction

Introduction: Navigating the Sweetness Landscape with Rebaudioside C The relentless drive within the beverage industry to reduce caloric content without compromising taste has led to an intensive exploration of high-inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Sweetness Landscape with Rebaudioside C

The relentless drive within the beverage industry to reduce caloric content without compromising taste has led to an intensive exploration of high-intensity sweeteners. Among these, the steviol glycosides, extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention for their natural origin and zero-calorie profile. While Rebaudioside A (Reb A) has been a forerunner, the diverse family of steviol glycosides offers a palette of sensory experiences. This document focuses on a lesser-utilized but significant member of this family: Rebaudioside C (Reb C).

Rebaudioside C presents a unique opportunity for formulators. Although it possesses a lower sweetness intensity compared to its more famous counterparts like Reb A and Reb M, its distinct sensory characteristics and potential for synergistic interactions within sweetener blends make it a valuable tool in the quest for a more sugar-like taste. However, harnessing the full potential of Reb C requires a deep understanding of its physicochemical properties, a strategic approach to formulation, and rigorous sensory and stability testing. A notable characteristic of Reb C is its lingering bitter aftertaste, a crucial factor that must be addressed in formulation development[1].

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to leveraging Rebaudioside C for calorie reduction in beverage formulations, from initial characterization to final product evaluation.

Physicochemical Properties of Rebaudioside C

A thorough understanding of the fundamental properties of Rebaudioside C is the bedrock of successful formulation. The following table summarizes its key physicochemical characteristics.

PropertyValueSource(s)
Molecular Formula C₄₄H₇₀O₂₂[2]
Molecular Weight 951.0 g/mol [2]
Sweetness Potency 20-30 times sweeter than sucrose[1]
Aqueous Solubility Approximately 0.1-0.2% (w/v)[3]
Regulatory Status (USA) Generally Recognized as Safe (GRAS)[4][5][6]
Acceptable Daily Intake (ADI) 4 mg/kg body weight/day (for total steviol glycosides, expressed as steviol equivalents)

Application Protocol: Beverage Formulation with Rebaudioside C

The successful incorporation of Rebaudioside C into a beverage formulation hinges on a systematic approach that addresses its solubility, sweetness contribution, and, most critically, its bitterness.

Protocol 1: Solubility and Dispersion of Rebaudioside C

Objective: To achieve complete and stable dissolution of Rebaudioside C in an aqueous beverage system.

Causality: Rebaudioside C has limited aqueous solubility. Improper dispersion can lead to cloudiness, sedimentation, and inconsistent sweetness perception in the final product.

Methodology:

  • Initial Dispersion: Begin by creating a slurry of the required amount of Rebaudioside C powder in a small volume of purified water at ambient temperature. This prevents the formation of clumps when added to the main batch.

  • Heating and Agitation: Gradually add the slurry to the main volume of water under continuous agitation. Heat the solution to 60-80°C. The combination of heat and mechanical stirring is crucial for breaking down agglomerates and facilitating dissolution.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7.0-8.0) during the dissolution process. While Reb C is stable across a range of pH values, its solubility can be influenced by the pH of the medium.

  • Cooling and Incorporation of Other Ingredients: Once the Rebaudioside C is fully dissolved, the solution can be cooled to the desired temperature for the addition of other beverage ingredients such as acids, flavors, and colors. It is advisable to add acidic components after the sweetener has been fully dissolved to avoid any potential for precipitation.

cluster_0 Solubility Protocol A Slurry Reb C in small volume of water B Add slurry to main water volume with agitation A->B C Heat to 60-80°C B->C D Adjust pH to 7.0-8.0 (optional) C->D E Cool and add other ingredients D->E

Caption: Workflow for optimal dissolution of Rebaudioside C.

Protocol 2: Determining the Sweetness Contribution of Rebaudioside C (Dose-Response)

Objective: To quantify the sweetness intensity of Rebaudioside C at various concentrations in the specific beverage matrix.

Causality: The perceived sweetness of a high-intensity sweetener is not linear and can be influenced by the food matrix. Establishing a dose-response curve is essential for accurate sweetness control.

Methodology:

  • Prepare a Sucrose Reference: Create a series of sucrose solutions in the same base beverage matrix, with concentrations that cover the desired sweetness range (e.g., 2%, 4%, 6%, 8%, 10% w/v).

  • Prepare Rebaudioside C Solutions: Based on its estimated sweetness potency of 20-30x sucrose, prepare a range of Rebaudioside C solutions in the beverage matrix. For example, to match a 5% sucrose solution, a starting concentration of approximately 0.02% (200 ppm) of Reb C would be a reasonable starting point.

  • Sensory Evaluation: Conduct a sensory panel with trained assessors. Use a graded intensity scale (e.g., a 15-point scale) to rate the sweetness of each sucrose and Rebaudioside C solution.

  • Data Analysis: Plot the mean sweetness intensity ratings against the concentration for both sucrose and Rebaudioside C. From these curves, determine the concentration of Rebaudioside C that provides an equivalent sweetness to a target sucrose concentration.

Protocol 3: Developing Sweetener Blends to Mitigate Bitterness

Objective: To identify a blend of sweeteners that masks the bitter aftertaste of Rebaudioside C while achieving the desired sweetness profile.

Causality: The bitterness of some steviol glycosides can be mitigated by blending them with other high-intensity sweeteners or bulk sweeteners. This is often due to synergistic interactions and the ability of some sweeteners to block bitter taste receptors.

Methodology:

  • Select Blending Partners: Choose a selection of sweeteners to blend with Rebaudioside C. Good candidates include other steviol glycosides with a cleaner taste profile (e.g., Rebaudioside M, Rebaudioside D), erythritol (which can also add bulk and mouthfeel), and sucralose or acesulfame potassium for their fast-onset sweetness.

  • Design the Blend Ratios: Create a design of experiments (DOE) with varying ratios of Rebaudioside C and the selected blending partners. A simplex-lattice or mixture design is appropriate for this purpose.

  • Prepare Beverage Samples: Formulate beverage samples with the different sweetener blends, ensuring that each blend provides the same target sweetness level (e.g., equivalent to 8% sucrose).

  • Sensory Evaluation: Conduct a descriptive sensory analysis with a trained panel to quantify the intensity of sweetness, bitterness, and any other relevant attributes (e.g., licorice, metallic off-tastes, lingering aftertaste).

  • Data Analysis and Optimization: Analyze the sensory data to identify the blend ratios that significantly reduce bitterness without negatively impacting the overall taste profile.

Table of Suggested Starting Blends for Bitterness Mitigation:

Rebaudioside C (%)Blending Partner (%)Sweetener TypeRationale
50-70Rebaudioside M (30-50)Steviol GlycosideReb M is known for its clean, sugar-like taste and can help mask the bitterness of Reb C.
60-80Erythritol (20-40)PolyolErythritol provides some sweetness, bulk, and has a cooling effect that can distract from off-tastes.
70-90Sucralose (10-30)Artificial SweetenerThe rapid onset of sweetness from sucralose can help to mask the delayed and lingering bitterness of Reb C.

Application Protocol: Sensory Evaluation of Beverages with Rebaudioside C

Rigorous sensory analysis is non-negotiable when working with sweeteners that have complex taste profiles like Rebaudioside C.

Protocol 4: Descriptive Analysis of Sensory Profile

Objective: To create a detailed sensory map of a beverage sweetened with Rebaudioside C.

Methodology:

  • Panelist Training: Train a panel of 8-12 assessors to identify and quantify a range of sensory attributes relevant to sweetened beverages, including sweetness, bitterness, sourness, flavor notes, and aftertastes.

  • Attribute Generation: In initial sessions, have the panel taste the beverage and generate a list of descriptive terms for its sensory characteristics.

  • Reference Standards: Provide the panel with reference standards for each attribute to anchor their ratings (e.g., quinine solutions for bitterness, sucrose solutions for sweetness).

  • Evaluation: Have the panelists rate the intensity of each attribute for the beverage sample on a structured scale (e.g., 0-15).

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in sensory attributes between different formulations.

Protocol 5: Time-Intensity (TI) Analysis of Sweetness and Bitterness

Objective: To characterize the temporal profile of sweetness and bitterness of Rebaudioside C in a beverage.

Causality: The onset, maximum intensity, and duration of taste perception are critical to the consumer experience. TI analysis provides a dynamic view of these characteristics.

Methodology:

  • Panelist Training: Familiarize a trained panel with the TI software and procedure.

  • Evaluation: Panelists take a sip of the beverage, start the TI software, and continuously rate the intensity of a specific attribute (e.g., bitterness) over a set period (e.g., 90 seconds) by moving a cursor along a line scale.

  • Data Collection: The software records the intensity rating over time, generating a TI curve for each panelist and each sample.

  • Data Analysis: From the TI curves, extract key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration. Analyze these parameters statistically to compare different formulations.

cluster_1 Sensory Evaluation Workflow F Formulate Beverage with Reb C Blend G Descriptive Analysis (Sensory Profile) F->G H Time-Intensity Analysis (Temporal Profile) F->H J Data Analysis and Formulation Refinement G->J H->J I Consumer Preference Testing (Optional) J->I

Caption: A systematic workflow for sensory evaluation.

Application Protocol: Stability Assessment of Rebaudioside C in Beverages

Ensuring that the sweetness and overall taste profile of the beverage remain consistent throughout its shelf life is paramount. While specific degradation kinetics for Reb C are not widely published, the stability of other steviol glycosides provides a strong indication of its likely behavior. Steviol glycosides are generally stable in a pH range of 4-8, with stability decreasing at lower pH and higher temperatures.

Protocol 6: Thermal and pH Stability Assessment

Objective: To evaluate the stability of Rebaudioside C under simulated beverage processing and storage conditions.

Methodology:

  • Sample Preparation: Prepare the final beverage formulation containing Rebaudioside C.

  • Thermal Stress (Pasteurization Simulation):

    • Aliquot the beverage into sealed, heat-resistant containers.

    • Expose the samples to a range of temperatures and times representative of pasteurization processes (e.g., 72°C for 15 seconds, 85°C for 30 seconds, 95°C for 15 seconds).

    • Immediately cool the samples in an ice bath.

  • pH and Storage Stress:

    • Adjust the pH of the beverage to different levels (e.g., 2.5, 3.0, 3.5, 4.0).

    • Store the samples at various temperatures (e.g., 4°C, 25°C, 35°C) for an extended period, with samples taken at regular intervals (e.g., 0, 1, 3, 6 months).

  • Analytical Quantification:

    • At each time point, analyze the concentration of Rebaudioside C in the samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Sensory Evaluation:

    • Conduct sensory evaluations on the stored samples to assess any changes in sweetness, bitterness, or overall taste profile.

  • Data Analysis:

    • Calculate the degradation rate of Rebaudioside C under each condition.

    • Correlate the analytical data with the sensory data to establish acceptable stability limits.

cluster_2 Stability Testing Workflow K Prepare Beverage with Reb C L Thermal Stress (Pasteurization) K->L M pH and Storage Stress K->M N HPLC Analysis of Reb C Concentration L->N O Sensory Evaluation of Stored Samples L->O M->N M->O P Data Analysis and Shelf-Life Determination N->P O->P

Caption: A comprehensive workflow for stability testing.

Regulatory Information

  • United States (FDA): High-purity Rebaudioside C (≥95%) is considered Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in food and beverages, with the exception of infant formula and meat and poultry products. This is based on GRAS Notice No. GRN 536, for which the FDA had no questions[4][5][6].

  • European Union (EFSA): The European Food Safety Authority has established an Acceptable Daily Intake (ADI) of 4 mg per kilogram of body weight per day for all steviol glycosides, expressed as steviol equivalents. This ADI applies to the sum of all steviol glycosides consumed.

Conclusion and Recommendations

Rebaudioside C is a valuable, albeit challenging, tool for calorie reduction in beverages. Its lower sweetness intensity and characteristic bitter aftertaste necessitate a thoughtful and systematic formulation approach. The key to success lies in leveraging its potential for synergistic interactions within carefully designed sweetener blends. While the protocols provided in this document offer a robust framework for the development and evaluation of beverages containing Rebaudioside C, it is imperative that formulators conduct their own comprehensive studies to optimize the sweetener system for their specific product matrix and processing conditions. The judicious use of co-sweeteners, coupled with rigorous sensory and stability testing, will unlock the potential of Rebaudioside C to contribute to the creation of palatable and commercially successful reduced-calorie beverages.

References

  • Prakash, I., Campbell, M., & Chaturvedula, V. S. P. (2012). Catalytic Hydrogenation of the Sweet Principles of Stevia rebaudiana, Rebaudioside B, Rebaudioside C, and Rebaudioside D and Sensory Evaluation of Their Reduced Derivatives. International Journal of Molecular Sciences, 13(11), 15126–15136. [Link]

  • Prakash, I., Markosyan, A., & Bunders, C. (2014). Development of next generation stevia sweetener: rebaudioside M. Foods, 3(1), 162–175. [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2010). Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive. EFSA Journal, 8(4), 1537. [Link]

  • U.S. Food and Drug Administration. (2015). GRAS Notice No. GRN 000536. [Link]

  • Hellfritsch, C., Brockhoff, A., Stähler, F., Meyerhof, W., & Hofmann, T. (2012). Human psychometric and taste receptor responses to steviol glycosides. Journal of Agricultural and Food Chemistry, 60(27), 6782–6793. [Link]

  • U.S. Food and Drug Administration. (2018). GRAS Notice Inventory. [Link]

  • GLG Life Tech Corporation. (2015, February 17). GLG Announces FDA's Issuance of Letter of No Objection for High-Purity Rebaudioside C Blends & Becomes First to Market with GRAS Reb C Product Offerings. GlobeNewswire News Room. [Link]

  • Yadav, A. K., Singh, S., Dhyani, D., & Ahuja, P. S. (2011). A review on the improvement of stevia [Stevia rebaudiana (Bertoni)]. Canadian Journal of Plant Science, 91(1), 1-27. [Link]

  • Kinghorn, A. D. (Ed.). (2001). Stevia: The genus Stevia. CRC press.
  • Goyal, S. K., Samsher, R., & Goyal, R. K. (2010). Stevia (Stevia rebaudiana) a bio-sweetener: a review. International journal of food sciences and nutrition, 61(1), 1-10. [Link]

  • U.S. Food and Drug Administration. (2015). Agency Response Letter GRAS Notice No. GRN 000536. [Link]

  • Prakash, I., & Chaturvedula, V. S. P. (2011). Acid and alkaline hydrolysis studies of Stevioside and rebaudioside A. Journal of Applied Pharmaceutical Science, 1(8), 104.
  • Wölwer-Rieck, U. (2012). The leaves of Stevia rebaudiana (Bertoni), their constituents and the analyses thereof: a review. Journal of agricultural and food chemistry, 60(5), 1145-1153. [Link]

  • Gardana, C., Scaglianti, M., & Simonetti, P. (2010). Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1217(9), 1463-1470. [Link]

  • Geuns, J. M. (2003). Stevioside. Phytochemistry, 64(5), 913-921. [Link]

  • Upreti, M., & Prakash, I. (2011). Solubility enhancement of steviol glycosides and characterization of their inclusion complexes with gamma-cyclodextrin. Journal of agricultural and food chemistry, 59(22), 12214-12221. [Link]

  • JECFA. (2010). Steviol Glycosides.
  • Lawless, H. T., & Heymann, H. (2010). Sensory evaluation of food: principles and practices (Vol. 2). Springer.
  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
  • Stone, H., Bleibaum, R. N., & Thomas, H. A. (2012).
  • Kilcast, D. (Ed.). (2000). Sensory analysis for food and beverage quality control: A practical guide. Woodhead Publishing.
  • ASTM International. (2011). Standard Test Method for Sensory Analysis—Triangle Test (E1885-04).
  • CIRS Group. (2023, December 29). Analysis of the Approval Status of Steviol Glycosides and Rebaudioside in China, EU and the U.S.[Link]

  • PureCircle. (n.d.). Sensory Analysis. Retrieved from [Link]

  • Carakostas, M. C., Prakash, I., Kinghorn, A. D., Wu, C. D., & Soejarto, D. D. (Eds.). (2011). Steviol glycosides. CRC Press.
  • Jackson, M., & Jackson, M. (2011). Sweeteners and sugar alternatives in food technology. John Wiley & Sons.
  • O'Brien-Nabors, L. (Ed.). (2011).
  • GLG Life Tech Corporation. (2015). GRAS Notification for High Purity Rebaudioside C. [Link]

Sources

Method

Application Note: Protocol for Sensory Panel Evaluation of Rebaudioside C Bitterness

Abstract & Scope Rebaudioside C (Reb C) is a minor steviol glycoside often present as an impurity (5–8%) in Stevia rebaudiana leaf extracts. While less potent in sweetness than Rebaudioside A (Reb A) or M (Reb M), Reb C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Rebaudioside C (Reb C) is a minor steviol glycoside often present as an impurity (5–8%) in Stevia rebaudiana leaf extracts. While less potent in sweetness than Rebaudioside A (Reb A) or M (Reb M), Reb C is characterized by a distinct, lingering bitterness and "licorice-like" off-note that disproportionately degrades the sensory profile of stevia blends.

This Application Note provides a rigorous, self-validating protocol for the sensory quantification of Reb C bitterness. Unlike standard sweetness assays, this protocol focuses on time-intensity (TI) tracking of bitterness and the specific activation of TAS2R bitter taste receptors . This guide is intended for formulation scientists and pharmacokineticists assessing Reb C as a standalone molecule or as a confounding variable in drug masking applications.

Scientific Mechanism: The Bitterness Pathway

To evaluate Reb C, one must understand that its bitterness does not follow the same temporal profile as its sweetness.

Receptor Activation

Research indicates that while the sweet sensation of steviol glycosides is mediated by the TAS1R2/TAS1R3 heterodimer, the bitter off-notes are triggered by the hTAS2R family of receptors. Specifically, Reb C (and Reb A) activates hTAS2R4 and hTAS2R14 .

  • hTAS2R4: Associated with "metallic" and "lingering" bitterness.

  • hTAS2R14: A broadly tuned receptor often linked to herbal bitterness.

Unlike synthetic sweeteners (e.g., Saccharin) which may activate different subsets (TAS2R31), the specific activation of TAS2R4/14 by Reb C results in a bitterness that has a slow onset but prolonged decay , necessitating a Time-Intensity (TI) evaluation method rather than a simple point-estimate.

Mechanism Diagram

The following diagram illustrates the signal transduction pathway relevant to Reb C evaluation.

RebC_Mechanism RebC Rebaudioside C (Ligand) Receptors hTAS2R4 & hTAS2R14 (GPCRs on Taste Buds) RebC->Receptors Binds GProtein Gustducin (G-Protein Dissociation) Receptors->GProtein Activates Signal Intracellular Ca2+ Release GProtein->Signal Triggers Perception Cerebral Cortex (Bitterness Perception) Signal->Perception Depolarization

Figure 1: Signal transduction pathway for Reb C bitterness perception via hTAS2R family receptors.

Pre-Requisites & Experimental Design

Panelist Selection (Phenotyping)

Genetic variability in TAS2R expression significantly affects data quality. Do not rely on random volunteers.

  • Screening: Use 6-n-propylthiouracil (PROP) strips to categorize candidates.

  • Requirement: Select "Super-tasters" or "Medium-tasters." Non-tasters (recessive TAS2R38 alleles) may under-report bitterness, skewing sensitivity data for the general population.

  • Exclusion: Candidates with anosmia or those taking medications affecting saliva production.

Reference Standards

Bitterness is subjective.[1][2][3] You must anchor the panel using a Universal Bitterness Scale (0–15 Spectrum Intensity Scale).

Table 1: Reference Standards for Bitterness Calibration

Intensity (0-15)Reference MaterialConcentration (in Water)Sensory Descriptor
0 Deionized WaterN/ANeutral
2.0 Caffeine0.05% (w/v)Threshold Bitterness
5.0 Caffeine0.08% (w/v)Weak Bitterness
10.0 Caffeine0.15% (w/v)Moderate Bitterness
15.0 Quinine HCl0.01% (w/v)Strong/Extreme Bitterness

Note: Caffeine is preferred over Quinine for routine calibration as its bitterness profile (clean, slightly lingering) is closer to the "off-note" of glycosides than the sharp, aggressive attack of Quinine.

Detailed Protocol

Phase 1: Sample Preparation

Objective: Create a neutral matrix that isolates Reb C tastants without interference from pH or texture.

  • Solvent: Use neutral pH (7.0) mineral water (e.g., Evian) or RO water. Avoid distilled water as the lack of ions can alter taste bud potential.

  • Concentration: Prepare Reb C stock at 500 ppm (0.05%) .

    • Justification: Reb C is approximately 30–50x sweeter than sucrose. 500 ppm provides a sweetness equivalence of ~2.5% sucrose, which is below the saturation point of sweetness but high enough to trigger the TAS2R threshold.

  • Temperature: Maintain samples at 21°C ± 1°C . Cold suppresses bitterness; heat enhances volatiles. Room temperature is critical for reproducibility.

  • Blind Coding: Label all cups with random 3-digit codes (e.g., 492, 183).

Phase 2: The Evaluation Session (Workflow)

Objective: Execute a "Sip-and-Spit" protocol with Time-Intensity tracking.

The Palate Cleansing Challenge: Steviol glycosides adhere to the tongue. Water alone is insufficient.

  • Protocol: Between samples, panelists must consume 1/2 unsalted soda cracker followed by warm water (40°C). Wait 2 minutes between samples.

Sensory_Workflow cluster_measure Time-Intensity Measurement Start Start Session Calibration Calibrate with Caffeine Std (5.0) Start->Calibration Sample Sample Intake (10mL, 21°C) Calibration->Sample Hold Hold & Swirl (5 Seconds) Sample->Hold Spit Expectorate Hold->Spit T0 Rate T=0s (Immediate) Spit->T0 T30 Rate T=30s (Lingering) T0->T30 T60 Rate T=60s (Aftertaste) T30->T60 Cleanse Palate Cleanse (Cracker + Warm Water) T60->Cleanse Next Next Sample (Wait 2 mins) Cleanse->Next

Figure 2: Step-by-step sensory evaluation workflow ensuring data consistency.

Phase 3: Data Capture & Self-Validation

To ensure the data is trustworthy (E-E-A-T), the experimental design must include internal controls.

  • Randomized Block Design: Present samples in random order to prevent "carryover effect."

  • The "Dummy" Control: Every session must include a blinded water sample (Code 882).

    • Validation: If a panelist rates the water > 1.0 on the bitterness scale, their data for that session is invalid (False Positive).

  • The "Anchor" Control: Every session must include a known Reb A sample (Code 221) as a comparator.

Data Analysis & Interpretation

Do not report simple averages. The "Lingering" aspect is the defining characteristic of Reb C.

Calculation

Calculate the Area Under the Curve (AUC) for the Time-Intensity plot (0s to 60s).



Reporting Format

Summarize data in a comparative table against Reb A (the industry standard).

Table 2: Expected Sensory Profile Comparison

AttributeReb A (High Purity)Reb C (High Purity)Interpretation
Sweetness Onset Fast (< 2s)Moderate (3-4s)Reb C has a lag.
Max Bitterness (T=0) 2.5 / 154.0 / 15Reb C has higher initial bitterness.
Lingering Bitterness (T=60) 1.0 / 153.5 / 15Critical Differentiator: Reb C fails to clear.
Metallic/Licorice Note LowHighDistinct TAS2R4 activation signature.[4]

References

  • Hellfritsch, C., et al. (2012). "Human psychometric and taste receptor responses to steviol glycosides."[5] Journal of Agricultural and Food Chemistry. (Identifies TAS2R4 and TAS2R14 as key receptors). Link

  • ASTM International. (2019). "ASTM E1083-00(2017) Standard Test Method for Sensory Evaluation of Red Pepper Heat." (Adapted for Bitterness Time-Intensity protocols).[3][6] Link

  • International Organization for Standardization. (2012). "ISO 8586:2012 Sensory analysis — General guidelines for the selection, training and monitoring of selected assessors and expert sensory assessors." Link

  • Food and Agriculture Organization (FAO). "Steviol Glycosides: Chemical and Technical Assessment." (Provides purity and safety context). Link

  • MasterClass. (2021). "Guide to Classic Palate Cleansers." (Protocol for neutralizing lingering flavors).[6][7] Link

Sources

Application

Methods for enhancing the solubility of Rebaudioside C in aqueous solutions

Application Note: Strategies for Enhancing the Aqueous Solubility of Rebaudioside C Executive Summary & Introduction Rebaudioside C (Reb C) is a minor steviol glycoside found in Stevia rebaudiana.[1] While less prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Enhancing the Aqueous Solubility of Rebaudioside C

Executive Summary & Introduction

Rebaudioside C (Reb C) is a minor steviol glycoside found in Stevia rebaudiana.[1] While less prevalent than Rebaudioside A (Reb A) or Stevioside, Reb C possesses a unique sensory profile, often described as having a distinct bitterness but acting as a sweetness modulator in specific matrices.

The Challenge: The primary barrier to utilizing Reb C in high-concentration liquid formulations (such as beverage concentrates or pharmaceutical syrups) is its limited aqueous solubility.[1] Pure crystalline Reb C exhibits a solubility of approximately 0.1% - 0.2% (1–2 mg/mL) in water at 25°C.[1] This is significantly lower than the commercially required levels for concentrates (often >1%).[1]

The Solution: This guide details three validated methodologies to overcome the thermodynamic solubility limit of Reb C without altering its pharmacophore or sensory core:

  • Inclusion Complexation using

    
    -Cyclodextrins.
    
  • Amorphous Solid Dispersion (ASD) via Spray Drying.[1]

  • Thermal-Cosolvent Disruption for liquid concentrates.

Method A: Inclusion Complexation with -Cyclodextrin[1][2][3]

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[1][2] Reb C, having a hydrophobic diterpene backbone (steviol), can be encapsulated within the CD cavity. Gamma-cyclodextrin (


-CD)  is preferred over 

-CD for steviol glycosides due to its larger cavity size (approx.[1] 8.3 Å), which better accommodates the bulky tetracyclic diterpene structure of Reb C.
Protocol 1: Preparation of Reb C/ -CD Inclusion Complex

Objective: Create a highly soluble 1:1 stoichiometric complex.

Materials:

  • Rebaudioside C (>95% purity)[1][2]

  • 
    -Cyclodextrin (Food/Pharma grade)[1]
    
  • Ethanol (95%, optional co-solvent)[1]

  • Deionized Water (Milli-Q)[1]

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • Calculate the molar mass of Reb C (

      
       951  g/mol ) and 
      
      
      
      -CD (
      
      
      1297 g/mol ).[1]
    • Weigh equimolar amounts. Example: 0.95 g Reb C and 1.30 g

      
      -CD.
      
  • Suspension & Heating:

    • Suspend both powders in 20 mL of deionized water in a glass beaker.

    • Heat the suspension to 65°C - 70°C under continuous magnetic stirring (500 RPM).

    • Note: The solution may remain cloudy.

  • Co-solvent Addition (Critical Step):

    • Dropwise add 95% Ethanol to the heated suspension.[3]

    • Continue addition until the solution turns optically clear (indicating molecular dispersion).[1]

    • Rationale: Ethanol lowers the dielectric constant, facilitating the entry of the hydrophobic Reb C moiety into the CD cavity.

  • Equilibration:

    • Maintain stirring at 65°C for 30 minutes.

    • Slowly cool to room temperature (25°C) over 2 hours.

  • Lyophilization (Freeze-Drying):

    • Freeze the solution at -40°C.[1]

    • Lyophilize for 48 hours to remove water and ethanol.

    • Result: A fluffy, white amorphous powder with solubility potential >1.0% (w/v).[1]

Visualizing the Complexation Pathway

G RebC Crystalline Reb C (Hydrophobic Guest) Mix Aqueous Suspension (Cloudy, 65°C) RebC->Mix GCD Gamma-Cyclodextrin (Hydrophilic Host) GCD->Mix Ethanol Ethanol Addition (Co-solvent) Mix->Ethanol Solubilization Complex Inclusion Complex (Clear Solution) Ethanol->Complex Host-Guest Interaction Powder Amorphous Complex (Freeze-Dried) Complex->Powder Lyophilization

Caption: Figure 1. Workflow for generating Reb C/


-CD inclusion complexes to mask hydrophobicity.

Method B: Amorphous Solid Dispersion (Spray Drying)[1]

Mechanism: Crystalline Reb C has a high lattice energy, requiring significant energy to dissolve. Converting it into an amorphous (disordered) state removes the lattice energy barrier, significantly increasing the apparent solubility and dissolution rate.

Protocol 2: Spray Drying Process

Objective: Produce amorphous Reb C with enhanced dissolution kinetics.

Parameters (Büchi B-290 or equivalent):

  • Inlet Temperature: 160°C – 180°C[1]

  • Outlet Temperature: 80°C – 90°C

  • Aspirator: 100%[1]

  • Feed Rate: 5–10 mL/min

Step-by-Step Workflow:

  • Feed Solution Preparation:

    • Dissolve Reb C in a 50:50 (v/v) Ethanol:Water mixture.[1]

    • Heat to 50°C to ensure full dissolution (concentration: 2% w/v).[1]

    • Optional: Add a polymer carrier like HPMC or PVP (1:0.5 ratio) to stabilize the amorphous state and prevent recrystallization upon storage.

  • Atomization:

    • Pump the feed solution through the nozzle. The liquid is atomized into fine droplets, maximizing surface area.

  • Drying:

    • Rapid solvent evaporation occurs in the drying chamber. The rapid loss of solvent "freezes" the Reb C molecules in a disordered state before they can re-align into a crystal lattice.

  • Collection:

    • Collect the fine powder from the cyclone separator. Store in a desiccator immediately (amorphous forms are hygroscopic).[1]

Quantitative Impact:

Form Solubility (Water, 25°C) Dissolution Rate (T50%)
Crystalline Reb C ~0.15% > 20 mins

| Amorphous Reb C | ~1.20% | < 2 mins |[1]

Method C: Thermal-Cosolvent Disruption (Liquid Concentrates)[1]

Mechanism: For liquid applications where drying is unnecessary, a "dissolve and trap" method is used. Heating disrupts the crystal lattice, and a specific ratio of cosolvents prevents immediate recrystallization (nucleation inhibition).

Protocol 3: High-Concentrate Liquid Formulation
  • Solvent Base: Prepare a mixture of Water (70%) , Propylene Glycol (20%) , and Glycerol (10%) .[1]

  • Dissolution: Add Reb C (up to 2.0% w/v).

  • Thermal Treatment: Heat to 85°C for 15 minutes. The solution will clarify.

  • Quench Cooling: Rapidly cool the solution to 4°C.

    • Why? Rapid cooling increases viscosity quickly, reducing molecular mobility and delaying the nucleation of crystals.

Analytical Validation

To verify solubility enhancement, you must quantify the dissolved Reb C (excluding suspended particles).

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase: Acetonitrile : 10mM Phosphate Buffer pH 2.6 (32:68 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.[1]

  • Sample Prep: Filter saturated solutions through a 0.22 µm PTFE filter prior to injection.

Validation Logic: Compare the Peak Area of the filtered supernatant of the Enhanced Formulation vs. Pure Crystalline Control.

References

  • Solubility Enhancement of Steviol Glycosides via Cyclodextrin Complexation. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Highly Soluble Steviol Glycosides and Methods of Production. European Patent Office (EP3399873B1).[1] Available at: [Link][1]

  • Enzymatic Synthesis and Characterization of Glucosyl Rebaudioside C Derivatives. Molecules (MDPI). Available at: [Link][1][3][4][5]

  • Method for Enhancing Rebaudioside D/C Solubility in Water. Google Patents (US9060537B2).[1] Available at: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming Rebaudioside C solubility challenges in acidic beverages

Technical Support Center: Rebaudioside C (Reb C) Solubility & Stability Current Status: Operational | Ticket Priority: High (Acidic Matrices)[1][2] Executive Summary: The Reb C Challenge Rebaudioside C (Reb C) is a minor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Rebaudioside C (Reb C) Solubility & Stability Current Status: Operational | Ticket Priority: High (Acidic Matrices)[1][2]

Executive Summary: The Reb C Challenge

Rebaudioside C (Reb C) is a minor steviol glycoside often utilized as a sweetness modulator to reduce the lingering bitterness of Reb A. However, in acidic beverage matrices (pH 2.5 – 3.8), Reb C exhibits a steep "solubility cliff."[1] Unlike Reb A, which is relatively soluble (~0.8% w/v), Reb C often presents solubility limits <0.2% w/v at ambient temperatures, exacerbated by the common ion effect and protonation in acidic buffers (citric/phosphoric acid).[1]

This guide addresses the thermodynamic and kinetic hurdles of keeping Reb C solubilized in shelf-stable, acidic beverages.

Section 1: Troubleshooting Guide (Q&A)

Q1: My Reb C concentrate is clear at 60°C but precipitates immediately upon cooling to room temperature. Is this a purity issue?

Diagnosis: This is likely a Nucleation Kinetics issue, not a purity issue. Technical Explanation: Reb C exhibits a high temperature coefficient of solubility. At 60°C, you are creating a supersaturated solution. Upon rapid cooling, the system crosses the metastable zone width (MSZW) too quickly, entering the labile zone where spontaneous nucleation occurs. In acidic environments, the hydronium ions (


) disrupt the hydration shell of the glycosidic moieties, lowering the energy barrier for crystal lattice formation.
Corrective Action: 
  • Controlled Cooling: Implement a ramp-down cooling rate (<1°C/min) to maintain the solution within the metastable zone.

  • The "Parachute" Method: Add a crystallization inhibitor before cooling. Cellulose gum (CMC) or Xanthan gum (0.05%) can sterically hinder nuclei association.[1][2]

Q2: We observe a "haze" developing in our lemon-lime soda (pH 3.0) after 48 hours. Filtration removes it, but it returns.

Diagnosis: This is Ostwald Ripening of Reb C micro-crystals. Technical Explanation: The haze consists of microscopic Reb C crystals that passed through your initial filtration or formed post-filtration. In acidic media, small crystals (high surface energy) dissolve and redeposit onto larger crystals (lower surface energy).[1][2] This is thermodynamically driven.[1] Simple filtration is insufficient because the solution remains supersaturated. Corrective Action:

  • Solubility Enhancers: You must increase the thermodynamic solubility limit, not just hide the precipitate.

    • Option A (Hydrotropy): Add 1-2% Erythritol.[1][2] It disrupts the water structure and can increase steviol glycoside solubility via hydrophobic stacking.

    • Option B (Complexation): Use

      
      -Cyclodextrin (Gamma-CD).[1][2] See Protocol B below.
      
Q3: Does the type of acid used in the beverage affect Reb C solubility?

Diagnosis: Yes, the Anion Effect plays a role. Technical Explanation: While pH is the dominant factor, the chaotropic or kosmotropic nature of the acid anion matters.

  • Phosphoric Acid: Tends to "salt out" glycosides more aggressively due to high ionic strength.

  • Citric/Malic Acid: slightly more forgiving due to their ability to chelate and form hydrogen-bonded networks that may transiently stabilize the glycoside.[2] Corrective Action: If formulation allows, switch from Phosphoric to a Citric/Malic blend to gain a marginal solubility buffer.

Section 2: Visualizing the Mechanism

The following diagram illustrates the "Solubility Cliff" mechanism where acidic conditions accelerate precipitation via hydration shell disruption.

RebC_Solubility_Mechanism Substrate Reb C Molecule (Amphiphilic) Water Neutral Water (pH 7.0) Substrate->Water Dissolves In Acid Acidic Matrix (pH < 3.5, H+ High) Substrate->Acid Introduced To Hydration Stable Hydration Shell (H-bonding with Glycosyls) Water->Hydration Forms Disruption Protonation of Water Clusters (Reduced Solvent Availability) Acid->Disruption Causes Interaction Hydrophobic Stacking (Diterpene Backbone) Hydration->Interaction Prevents Hydration->Interaction Fails to Prevent Disruption->Hydration Weakens Nucleation Critical Nucleus Formation Interaction->Nucleation Aggregation Precipitate Visible Crystal Growth (Haze/Sediment) Nucleation->Precipitate Ostwald Ripening

Caption: Fig 1.[1][2] Kinetic pathway of Reb C precipitation in acidic environments. Acidic protons compete for water molecules, destabilizing the protective hydration shell around the glycoside.

Section 3: Experimental Protocols

Protocol A: Determination of Intrinsic Solubility in Acid

Purpose: To establish the "Safe Zone" for your specific beverage matrix.

  • Preparation: Prepare the beverage base (water + acid + buffer) at the target pH (e.g., pH 3.0).[1][2] Do not add flavors yet.

  • Supersaturation: Add Reb C in excess (e.g., 0.5% w/v) to the base.[1]

  • Equilibration: Stir at 25°C for 24 hours. Note: Do not heat, as this creates false solubility data.[1]

  • Filtration: Filter an aliquot through a 0.45

    
     PTFE syringe filter.
    
  • Quantification: Analyze filtrate via HPLC (C18 column, UV @ 210 nm).

    • Mobile Phase: Acetonitrile:Buffer (32:68).[1][2]

  • Result: This value is your Thermodynamic Solubility Limit . Never formulate above 80% of this value for commercial stability.

Protocol B: Gamma-Cyclodextrin (γ-CD) Complexation

Purpose: To solubilize Reb C beyond its intrinsic limit using host-guest chemistry.[1][2]

  • Ratio Calculation: Determine the molar mass of Reb C (~951 g/mol ) and γ-CD (~1297 g/mol ). Start with a 1:1 molar ratio.

  • Dry Blending: Physically mix Reb C and γ-CD powders.

  • Dissolution: Add the powder blend to water at 60°C under high-shear agitation (3000 rpm).

  • Stabilization: Hold at 60°C for 15 minutes to allow inclusion complex formation.

  • Acidification: Slowly add the acidulant (Citric/Malic) to the warm solution.[1]

  • Cooling: Cool to 20°C. The solution should remain clear.

    • Mechanism:[1][3] The hydrophobic diterpene backbone of Reb C enters the hydrophobic cavity of γ-CD, shielding it from the acidic aqueous environment.

Section 4: Comparative Data for Solubilization Strategies

The following table summarizes the efficacy of different interventions for Reb C (0.15% target concentration) in a pH 3.2 Citric Acid buffer.

StrategyMechanismSolubility Observed (20°C)Stability (4 Weeks)Sensory Impact
Control (No Aid) Intrinsic Solubility~0.08%Heavy PrecipitationN/A
Ethanol (10%) Co-solvency (Polarity)>0.50%StableHigh (Not suitable for non-alc)
Propylene Glycol (5%) Co-solvency~0.25%StableModerate (Chemical note)

-Cyclodextrin (1:1)
Inclusion Complex>0.40%Very Stable Neutral / Clean
Heating (80°C) Kinetic Supersaturation0.15% (Initial)Precipitates < 24hNeutral

Section 5: Decision Matrix (Workflow)

Use this logic flow to determine the best formulation approach for your specific constraints.

Decision_Tree Start Start: Formulating Reb C in Acidic Beverage CheckConc Target Conc > 0.1%? Start->CheckConc CheckAlc Is Ethanol Permitted? CheckConc->CheckAlc Yes Limit Reformulate: Reduce Reb C / Mix with Reb A CheckConc->Limit No (<0.1%) CheckLabel Clean Label Required? CheckAlc->CheckLabel No UseEthanol Use 5-10% Ethanol (Co-solvent) CheckAlc->UseEthanol Yes UseCD Use Gamma-Cyclodextrin (Inclusion Complex) CheckLabel->UseCD No (Additives OK) UseHeat Use Heat + CMC (Parachute Method) CheckLabel->UseHeat Yes (Strict Clean Label) UseHeat->Limit If Fails Stability

Caption: Fig 2. Formulation decision tree based on concentration targets and regulatory constraints.

References

  • Prakash, I., et al. (2008).[1][2][3][4] Development of rebiana, a natural, non-caloric sweetener.[4][5][6][7][8][9] Food and Chemical Toxicology.[4] Link

  • Chaturvedula, V. S. P., & Prakash, I. (2011).[1][2] Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin. Int. J. Mol.[1] Sci. Link

  • Wolwer-Rieck, U. (2012).[1][2] The Leaves of Stevia rebaudiana (Bertoni), Their Constituents and the Analyses Thereof: A Review. Journal of Agricultural and Food Chemistry.[4] Link[1][2]

  • Perrier, J., et al. (2018).[1][2] Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures.[4][10][11][12] Journal of Food Engineering. (Extrapolated for Reb C methodology). Link

  • PubChem. (2024).[1][2] Rebaudioside C Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Rebaudioside C

Introduction: The "Reb C" Challenge Rebaudioside C (Reb C) presents a unique chromatographic challenge compared to its major counterparts, Stevioside and Rebaudioside A. Structurally, Reb C possesses a rhamnose moiety (u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Reb C" Challenge

Rebaudioside C (Reb C) presents a unique chromatographic challenge compared to its major counterparts, Stevioside and Rebaudioside A. Structurally, Reb C possesses a rhamnose moiety (unlike the glucose-only structure of Reb A), which subtly alters its polarity and interaction kinetics.

In regulatory methods (JECFA, USP), Reb C is often a critical impurity. Because it typically elutes after the major components (Reb A and Stevioside) in Reversed-Phase (RP) modes, it is naturally more susceptible to band broadening. When tailing occurs (


), it compromises the resolution from neighboring minor glycosides like Dulcoside A, leading to integration errors and regulatory failure.

This guide moves beyond generic advice to address the specific physicochemical interactions driving Reb C tailing.

Diagnostic Workflow: Identifying the Root Cause

Before altering your method, use this logic gate to isolate the variable responsible for the asymmetry.

TroubleshootingLogic Start START: Reb C Peak Tailing (Tf > 1.2) Q1 Are ALL peaks tailing? Start->Q1 Q2 Is ONLY Reb C tailing? Q1->Q2 No SystemIssue System/Physical Issue (Dead Volume or Void) Q1->SystemIssue Yes Q3 Check Column History Q2->Q3 Yes ChemIssue Secondary Interactions (Silanol Activity) Q3->ChemIssue New Column LoadIssue Mass Overload (Diluent Mismatch) Q3->LoadIssue High Injection Vol Coelution Hidden Co-elution (Dulcoside A interference) Q3->Coelution Shoulder visible

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry.

Technical Deep Dives: Mechanism & Remediation

Module A: The "Strong Solvent" Effect (Hydrodynamic Tailing)

The Scenario: You are running a HILIC or Amino (


) method (common for USP assays). The mobile phase is 80% Acetonitrile. You dissolve your sample in 100% Water to ensure solubility.
The Mechanism:  Water is a "strong" solvent in HILIC mode. When a water-based plug enters an acetonitrile-rich column, the Reb C molecules stay dissolved in the water plug and travel faster than the mobile phase, preventing interaction with the stationary phase. This causes a distorted, fronting, or badly tailing peak.

Corrective Action:

  • Diluent Matching: The sample solvent must match the initial mobile phase strength.

  • Protocol: Dilute the sample 50:50 with Acetonitrile. If precipitation occurs, use a gradient of dilution or switch to a RP-HPLC method.

Module B: Secondary Silanol Interactions (Chemical Tailing)

The Scenario: You are using a C18 column.[1][2][3][4][5] Reb A looks acceptable, but Reb C (eluting later) tails significantly. The Mechanism: Steviol glycosides are rich in hydroxyl (-OH) groups. On silica-based columns, residual silanols (


) can ionize to 

, especially at pH > 4.0. Reb C hydrogen-bonds with these sites. Since Reb C is often present at low concentrations, these high-energy active sites consume a larger proportion of the analyte population, causing a "drag" (tail) on the peak.

Corrective Action:

  • pH Suppression: Lower the mobile phase pH to 2.6 – 3.0 using Phosphate buffer. This protonates the silanols (

    
    ), rendering them neutral and reducing interaction.
    
  • Column Selection: Switch to a "Polar-Embedded" C18 or a high-purity "End-capped" column. These phases shield the silica surface.

Module C: The "Amino Column" Aging

The Scenario: The method worked for 2 weeks, but now Reb C retention is shifting, and tailing is increasing. The Mechanism: Amino (


) ligands are chemically unstable. They can hydrolyze in water-rich mobile phases or form Schiff bases with carbonyl impurities. As ligands strip off, the exposed silica causes severe tailing for polar glycosides like Reb C.

Corrective Action:

  • Immediate: Wash the column with 10% Acetonitrile / 90% 0.1M Ammonium Acetate to strip adsorbed impurities, then re-equilibrate.

  • Long-term: Migrate to a HILIC-specific column (e.g., Diol or Amide phase) or a Core-Shell C18 method, which offers superior durability over Amino columns.

Comparative Data: Remediation Impact

ParameterStandard Condition (Problematic)Optimized Condition (Solution)Impact on Reb C Tailing (

)
Mobile Phase pH pH 5.0 (Unbuffered Water/ACN)pH 2.6 (20mM Phosphate/ACN) Reduced from 1.8 to 1.1
Sample Diluent 100% Water (in HILIC mode)80% ACN / 20% Water Reduced from 2.2 to 1.05
Stationary Phase Standard C18 (Carbon Load 18%)Polar-Embedded C18 Reduced from 1.6 to 1.1
Column Temp Ambient (25°C)Controlled (40°C) Reduced from 1.4 to 1.2

Step-by-Step Protocol: Column Passivation & Recovery

If you suspect your column is fouled (causing non-specific tailing for Reb C), follow this regeneration sequence. Note: Disconnect the detector to prevent clogging.

For Reversed-Phase (C18) Columns:

  • Flush 1: 20 Column Volumes (CV) of 95% Water / 5% Acetonitrile (remove buffers).

  • Flush 2: 20 CV of 100% Acetonitrile (remove hydrophobic contaminants).

  • Flush 3: 5 CV of 100% Isopropanol (remove highly retained organics).

  • Flush 4: 20 CV of 100% Acetonitrile.

  • Re-equilibrate: 20 CV of Mobile Phase (e.g., Phosphate Buffer pH 2.6 : ACN).

For Amino (


) Columns: 
Warning: Do not use Isopropanol or high pH on Amino columns.
  • Flush 1: 20 CV of 50:50 Water:Acetonitrile.

  • Flush 2: 20 CV of 100% Acetonitrile.

  • Re-equilibrate: At least 40 CV of Mobile Phase. Amino columns require longer equilibration times to stabilize the water layer on the surface.

Visualizing the Interaction Mechanism

Understanding why tailing happens allows you to predict it. The diagram below illustrates the competition between the desired partitioning and the undesired secondary interaction.

SilanolInteraction RebC Reb C Molecule (Hydroxyl Rich) C18Ligand C18 Ligand (Primary Retention) RebC->C18Ligand Hydrophobic Interaction Silanol Free Silanol (Si-O-) (Secondary Interaction) RebC->Silanol Hydrogen Bonding (Causes Drag/Tail) PeakShape Resulting Peak Shape C18Ligand->PeakShape Symmetric Gaussian Silanol->PeakShape Exponential Tailing

Figure 2: Mechanism of secondary silanol interactions causing Reb C tailing.

Frequently Asked Questions (FAQ)

Q: Why does Reb C tail more than Reb A? A: While both are glycosides, Reb C is often present at much lower concentrations. Tailing is often a "saturation" phenomenon—active sites (silanols) have a finite capacity. For a major peak like Reb A, the active sites are saturated quickly, and the bulk of the peak passes through symmetrically. For a minor peak like Reb C, a larger percentage of the molecules get "stuck" on these sites, making the tail visually dominant.

Q: Can I use a standard C18 column for Reb C? A: Yes, but only if you use an acidic mobile phase (pH 2.0 – 3.0). Standard C18 columns at neutral pH will result in severe tailing due to ionized silanols. For neutral pH applications, you must use a specialized HILIC column.

Q: My Reb C peak has a "shoulder" rather than a smooth tail. What is this? A: This is likely not tailing, but co-elution. Reb C often co-elutes with Dulcoside A or Rubusoside depending on the column selectivity. Try changing the column temperature by ±5°C. If the "shoulder" moves relative to the main peak, it is a separate compound, not physical tailing.

References

  • Eurofins. (2020).[4] Rapid and Economic Determination of 13 Steviol Glycosides in Market-Available Food, Dietary Supplements, and Ingredients: Single-Laboratory Validation of an HPLC Method. Journal of Agricultural and Food Chemistry.[4][5]

  • Phenomenex. (2025).[3][6][7] HPLC Troubleshooting Guide: Peak Issues and Tailing.

  • Chaturvedula, V. & Zamora, J. (2014).[7] Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni. Food and Nutrition Sciences.[1][7]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.

  • Woelwer-Rieck, U. et al. (2010).[6] Improved HPLC method for the evaluation of the major steviol glycosides in leaves of Stevia rebaudiana. European Food Research and Technology.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Formulation of Rebaudioside C

Introduction: The Reb C Challenge Rebaudioside C (Reb C) is often overshadowed by its more abundant counterpart, Rebaudioside A. However, in advanced flavor formulations, Reb C acts as a critical flavor modulator , known...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reb C Challenge

Rebaudioside C (Reb C) is often overshadowed by its more abundant counterpart, Rebaudioside A. However, in advanced flavor formulations, Reb C acts as a critical flavor modulator , known for enhancing "sweetness onset" and masking the lingering bitterness often associated with high-purity Reb A or Stevioside.

The challenge lies in its glycosidic structure. Like all steviol glycosides, Reb C is susceptible to hydrolysis under acidic conditions and thermal stress. This guide addresses the specific physicochemical instabilities of Reb C, providing root-cause analysis and validated mitigation protocols.

Module 1: Acidic Instability in Beverages

Q: We are observing a 15-20% loss of Reb C potency in a lemon-lime beverage (pH 3.2) after 8 weeks at 35°C. Is this oxidation or hydrolysis?

A: This is almost certainly acid-catalyzed hydrolysis, not oxidation.

While Reb C is relatively stable to photo-oxidation, it possesses a specific structural vulnerability: the C-19 ester linkage .

The Mechanism

Reb C consists of a steviol backbone with a trisaccharide moiety at the C-13 position (containing rhamnose) and a single glucose unit at the C-19 position.

  • Primary Failure Mode: In aqueous acidic environments (pH < 4.0), the ester bond at C-19 is the first to hydrolyze. This cleaves the glucose unit, resulting in the formation of a carboxylic acid derivative (often referred to as a "monoside" or specific breakdown product depending on the remaining C-13 chain).

  • Secondary Failure Mode: With prolonged exposure or lower pH (pH < 2.5), the ether linkages at the C-13 position (holding the rhamnose and glucoses) will also hydrolyze, eventually yielding the aglycone Steviol and Isosteviol (a rearrangement product known for intense bitterness).

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic pathway of degradation you are likely observing.

RebC_Degradation RebC Rebaudioside C (Intact) Inter Hydrolysis Intermediate (Loss of C-19 Glucose) RebC->Inter Acid Hydrolysis (Fastest Step, pH < 4.0) Steviol Steviol Aglycone (Complete Hydrolysis) Inter->Steviol Prolonged Heat/Acid (Loss of C-13 Rhamnose/Glucose) Isosteviol Isosteviol (Rearrangement Product) Steviol->Isosteviol Acid-Catalyzed Rearrangement pH Critical Factor: pH < 3.0 pH->RebC Temp Accelerator: Temp > 25°C Temp->RebC

Figure 1: Acid-catalyzed degradation pathway of Rebaudioside C. The cleavage of the C-19 ester bond is the rate-determining step for initial potency loss.

Troubleshooting Protocol: Buffer Optimization

To stabilize Reb C in acidic matrices, you must control the protonation state of the solution.

  • Switch Acidulants: If using Phosphoric Acid (common in colas), switch to Citric or Malic Acid if the flavor profile allows. Citrate buffers have shown slightly better protective effects on steviol glycosides compared to phosphate systems at equivalent pH [1].[1]

  • pH Thresholding: Maintain pH > 3.2 if possible. The degradation rate follows pseudo-first-order kinetics, where the rate constant (

    
    ) increases exponentially as pH drops below 3.0.
    

Module 2: Solubility & Precipitation in Concentrates

Q: Our 50x liquid concentrate (for water enhancers) develops a white precipitate after 48 hours. Reb A remains soluble in the same base. Why?

A: Reb C has a distinct solubility profile and crystallization habit compared to Reb A.

Reb C contains a rhamnose moiety at the C-13 position (unlike Reb A, which has only glucose units). This structural difference alters its lattice energy and interaction with water. While Reb A is poorly soluble in water (~1% at room temp) without heating, Reb C can exhibit "oiling out" or delayed crystallization depending on the solvent ratio.

Comparative Solubility Data

Data approximated based on thermodynamic solubility behaviors of steviol glycosides [2].

Solvent SystemReb A Solubility (25°C)Reb C Solubility (25°C)Risk Level
Pure Water ~0.8 - 1.0 g/100mL~0.1 - 0.2 g/100mLHigh
Ethanol:Water (30:70) High (>5 g/100mL)ModerateLow
Propylene Glycol (PG) HighHighSafe
Resolution Workflow: The Co-Solvent Ladder

Do not rely on heat alone to dissolve Reb C; it will re-crystallize upon cooling (supersaturation). Use this formulation logic:

Solubility_Workflow Start Issue: Reb C Precipitation Check1 Check Solvent Ratio Start->Check1 Decision1 Is Ethanol/PG present? Check1->Decision1 Action1 Add Propylene Glycol (Target 10-15% w/w) Decision1->Action1 No Action2 Check pH (Isoelectric precipitation?) Decision1->Action2 Yes Result Stable Concentrate Action1->Result Re-evaluate Solubility Action2->Result

Figure 2: Decision tree for resolving Reb C precipitation in liquid concentrates.

Experimental Fix:

  • Cosolvency: Introduce Propylene Glycol (PG) or Glycerol . A 10-20% PG fraction significantly disrupts the crystal lattice formation of Reb C.

  • Encapsulation: If alcohol/polyols are not permitted, use Gamma-Cyclodextrin . It forms an inclusion complex with the hydrophobic steviol backbone, effectively shielding it from water and preventing aggregation [3].

Module 3: Thermal Processing & Pasteurization

Q: We use UHT (Ultra-High Temperature) processing (140°C for 4s). Will Reb C survive?

A: Yes, UHT is preferable to Batch Pasteurization for Reb C stability.

Degradation is a function of the Time-Temperature Integral .

  • Batch Pasteurization (63°C for 30 min): High risk. The prolonged exposure allows sufficient time for hydrolysis activation energy to be met, especially at acidic pH.

  • UHT (140°C for 4s): Low risk. Although the temperature is higher, the exposure time is insufficient for significant bond cleavage.

Validation Experiment: Run a "force degradation" comparison to validate your specific matrix.

  • Control: Untreated Reb C solution.

  • Sample A: Heated to 80°C for 30 mins (Simulated Batch).

  • Sample B: Heated to 121°C for 15 mins (Simulated Retort).

  • Analysis: Analyze via HPLC-UV (210 nm).

Acceptance Criteria:

  • Sample A should show < 3% degradation.

  • Sample B usually shows > 10% degradation (Steviolbioside formation).

  • Note: If UHT causes >5% loss, check your cooling phase. Slow cooling extends the "heat damage" window.

Module 4: Analytical Validation

Q: How do we accurately quantify Reb C degradation products?

A: You must use a HILIC or specialized C18 column method. Standard C18 methods often co-elute degradation products (like Steviolbioside) with the parent peak.

Recommended Protocol (HPLC-UV):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide phase). HILIC separates glycosides based on the number of sugar units, providing better resolution between Reb C and its hydrolyzed "minus-one-sugar" derivatives [4].

  • Mobile Phase: Acetonitrile:Water (80:20) with 0.1% Formic Acid.

  • Detection: UV at 210 nm.[2]

  • Key Marker: Look for the appearance of Steviolbioside and Isosteviol . If Isosteviol appears, your product has undergone severe thermal/acidic stress.

References

  • Wölwer-Rieck, U., et al. (2010).[2][3] "Stability of steviol glycosides in food and drinks." Journal of Agricultural and Food Chemistry. Link

  • Periche, A., et al. (2015). "Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures." Journal of Food Engineering. Link

  • Yao, Y., et al. (2019). "Solubility enhancement of steviol glycosides by cyclodextrin complexation." Food Chemistry. Link

  • Jooken, E., et al. (2012).[2] "Stability of Steviol Glycosides in Several Food Matrices." Journal of Agricultural and Food Chemistry. Link

Sources

Optimization

Technical Support Center: Rebaudioside C Dissolution Enhancement

Topic: Enhancing the dissolution rate and apparent solubility of crystalline Rebaudioside C (Reb C). Audience: Formulation Scientists, Process Engineers, and R&D Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the dissolution rate and apparent solubility of crystalline Rebaudioside C (Reb C). Audience: Formulation Scientists, Process Engineers, and R&D Chemists. Version: 2.4 (Current)

Executive Summary & Physicochemical Context

The Challenge: Rebaudioside C (Reb C) presents a unique challenge among steviol glycosides. While structurally similar to Rebaudioside A (Reb A), Reb C exhibits significantly higher lattice energy and hydrophobicity, leading to poor aqueous solubility (often <0.2% w/w at 25°C in its crystalline form) and rapid recrystallization from supersaturated solutions.

The Solution: To achieve commercially viable dissolution rates for beverage or concentrate applications, simple milling is often insufficient due to high surface energy leading to agglomeration. This guide focuses on three validated enhancement tiers: Amorphous Solid Dispersions (ASD) , Supramolecular Complexation , and Surfactant-Mediated Wetting .

Interactive Troubleshooting Decision Matrix

Use this logic flow to select the correct protocol for your application.

RebC_Decision_Tree Start START: Define End-Use Application Target_Conc Target Concentration? Start->Target_Conc High_Conc High (>1.0%) (Concentrates/Syrups) Target_Conc->High_Conc Concentrate Low_Conc Low (<0.5%) (RTD Beverages) Target_Conc->Low_Conc Single Strength Clarity Is Optical Clarity Critical? High_Conc->Clarity Complex_Route Protocol B: Cyclodextrin Complexation (Gamma-CD) Low_Conc->Complex_Route Clear solution needed Micron_Route Protocol C: Wet Media Milling (Nanosuspension) Low_Conc->Micron_Route Suspension ok ASD_Route Protocol A: Amorphous Solid Dispersion (Spray Drying) Clarity->ASD_Route Yes (High Stability) Clarity->Complex_Route Yes (Premium/Clean Label)

Figure 1: Decision matrix for selecting the appropriate Reb C dissolution enhancement strategy based on concentration and optical requirements.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Disrupt the crystalline lattice of Reb C and stabilize it in a high-energy amorphous state using a polymer carrier. This is the most effective method for maximizing apparent solubility.

Mechanism of Action

The polymer (HPMC or PVP) raises the glass transition temperature (


) of the mixture and sterically hinders the reorganization of Reb C molecules into a crystal lattice.
Experimental Workflow

Materials:

  • Rebaudioside C (>95% purity).[1]

  • Carrier: HPMC E5 (Hydroxypropyl methylcellulose) or PVP K30 (Polyvinylpyrrolidone).

  • Solvent: Ethanol/Water (70:30 v/v).[2]

Step-by-Step Protocol:

  • Feed Preparation:

    • Dissolve HPMC E5 in water at 80°C (to hydrate), then cool to room temperature.

    • Dissolve Reb C in Ethanol (warm to 40°C if necessary).

    • Mix the two phases to achieve a 70:30 Ethanol:Water ratio.

    • Target Solid Loading: 10% w/w total solids.

    • Ratio: 1:1 or 1:2 (Reb C : Polymer).

  • Spray Drying Parameters (Lab Scale - e.g., Buchi B-290):

    • Inlet Temperature: 140°C – 150°C.

    • Outlet Temperature: Maintain 80°C – 85°C (Critical: Outlet temp <

      
       of the polymer to prevent stickiness).
      
    • Aspirator: 100%.

    • Pump Rate: 15-20% (Adjust to ensure dry particles).

  • Post-Processing:

    • Collect powder from the cyclone.

    • Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual solvent (plasticizer effect of water/ethanol can lower

      
       and induce recrystallization).
      

Data Verification (Self-Check):

  • XRPD: The resulting powder must show a "halo" pattern (amorphous) rather than sharp Bragg peaks (crystalline).

  • Dissolution Test: 1g of ASD powder should dissolve in 100mL water (

    
    ) within <5 minutes.
    

Protocol B: Supramolecular Complexation ( -Cyclodextrin)

Objective: Encapsulate the hydrophobic diterpene backbone of Reb C into the hydrophobic cavity of


-Cyclodextrin (

-CD), leaving the hydrophilic exterior exposed to the solvent.

Why


-CD?  Research indicates 

-CD (8 glucose units) has a cavity size ideal for the steviol backbone, offering superior stability constants compared to

-CD for steviol glycosides [1].
Experimental Workflow
  • Stoichiometry Calculation:

    • Calculate a 1:1 molar ratio.

    • MW Reb C

      
       951  g/mol .
      
    • MW

      
      -CD 
      
      
      
      1297 g/mol .
    • Example: For every 1g of Reb C, use ~1.36g of

      
      -CD.
      
  • Kneading Method (Solid State - Scalable):

    • Mix Reb C and

      
      -CD in a mortar or high-shear granulator.
      
    • Add water slowly (approx 15-20% of total powder weight) to form a thick paste.

    • Knead vigorously for 30-45 minutes. The mechanical energy drives the inclusion.

    • Dry the paste at 50°C and pulverize.

  • Co-Precipitation Method (Lab Scale - High Purity):

    • Dissolve

      
      -CD in water at 40°C.
      
    • Slowly add Reb C while stirring.

    • Stir for 24 hours at room temperature.

    • Filter (0.45µm) to remove uncomplexed Reb C.

    • Freeze-dry (Lyophilize) the filtrate.

Troubleshooting & FAQs

Direct solutions to common failure modes observed in the lab.

Issue 1: "My solution turns cloudy after 24 hours (Retrogradation)."

Cause: This is "Ostwald Ripening" or delayed nucleation. The Reb C is reverting to its stable crystalline form. Corrective Action:

  • If using ASD: Your polymer ratio is too low. Increase Polymer:Reb C ratio to 2:1 or 3:1.

  • If using aqueous solution: Add a crystallization inhibitor. 0.05% Cellulose Gum (CMC) or Xanthan Gum can physically impede crystal growth kinetics.

Issue 2: "The powder floats and won't wet (Fish-eyes)."

Cause: High surface tension and hydrophobicity of the Reb C crystal faces. Corrective Action:

  • Do not dump powder. Use a high-shear mixer (Silverson or Ultra-Turrax) to create a vortex.

  • Pre-wetting: Create a "slurry" with a small amount of Propylene Glycol or Glycerin before adding the bulk water.

Issue 3: "Yield is very low in the spray dryer; powder is stuck to the walls."

Cause: The outlet temperature is too high (above the glass transition temperature of the amorphous mix), causing the particles to be "tacky." Corrective Action:

  • Lower the Inlet Temperature to 130°C.

  • Increase the Aspirator gas flow (to cool particles faster).

  • Ensure the feed solvent ratio (Ethanol:Water) is accurate; too much water raises the boiling point and leaves particles wet.

Comparative Data Summary

MethodSolubility (25°C)Dissolution Time (T90)Stability (Physical)Cost
Untreated Reb C < 0.2%> 60 minsHigh (Stable Crystal)Low
Micronization ~ 0.25%20-30 minsModerate (Agglomerates)Low

-CD Complex
> 1.5%< 5 minsHigh (Inclusion)High
ASD (HPMC) > 2.0%< 2 minsModerate (Hygroscopic)Medium

Mechanism Visualization: Polymer Inhibition

The following diagram illustrates how the ASD method prevents the "brick wall" formation of Reb C crystals.

ASD_Mechanism cluster_0 Crystalline State (Problem) cluster_1 Amorphous Dispersion (Solution) C1 Reb C C2 Reb C C1->C2 Lattice Bonding C3 Reb C C2->C3 Lattice Bonding A1 Reb C P1 Polymer Chain (HPMC) A1->P1 Steric Barrier A2 Reb C P1->A2 H-Bonding Process Spray Drying (Rapid Solvent Evaporation) cluster_1 cluster_1 Process->cluster_1 cluster_0 cluster_0 cluster_0->Process

Figure 2: Mechanism of Amorphous Solid Dispersion. The polymer chain physically separates Reb C molecules, preventing lattice formation.

References

  • Upreti, M., et al. (2011). "Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin." International Journal of Molecular Sciences, 12(11), 7529–7553.

  • Prakash, I., et al. (2008).[2][3][4] "Development of rebiana, a natural, non-caloric sweetener."[2][3][5] Food and Chemical Toxicology, 46(7), S75-S82.

  • FDA (Food and Drug Administration). (2024). "Amorphous Solid Dispersion (ASD) Products and Potential Alternative Bioequivalence Approaches."

  • PureCircle Sdn Bhd. (2021).[3][4] "Highly Soluble Steviol Glycosides."[3][6] European Patent EP 3 399 873 B1.

Sources

Reference Data & Comparative Studies

Validation

Precision in Purity: Cross-Laboratory Validation of Rebaudioside C Quantification

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary: The "Minor" Impurity with Major Impact Rebaudioside C (Reb C) is a minor steviol gl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The "Minor" Impurity with Major Impact

Rebaudioside C (Reb C) is a minor steviol glycoside often present in Stevia rebaudiana extracts. While less abundant than Stevioside or Rebaudioside A (Reb A), Reb C possesses a distinct, lingering bitterness that can compromise the sensory profile of high-purity sweeteners.

Quantifying Reb C is notoriously difficult due to its structural similarity to Reb A and Dulcoside A. In cross-laboratory settings, variations in stationary phase chemistry (C18 vs. Amino) and mobile phase pH frequently lead to co-elution , resulting in false-positive potency claims or undetected impurities.

This guide compares the regulatory gold standard (HPLC-UV ) against the modern sensitivity solution (HILIC-MS/MS ), supported by cross-validation data highlighting the critical parameters for reproducibility.

The Separation Challenge: Why Labs Fail

The primary failure mode in Reb C quantification is isobaric or chromatographic interference .

  • Structural Context: Reb C differs from Reb A only by the presence of a rhamnose moiety instead of a glucose moiety at the C13 position.

  • Chromatographic Behavior: On standard C18 columns, Reb C elutes between Reb A and Stevioside. Slight shifts in pH (±0.1) or temperature (±2°C) can cause Reb C to merge into the tail of the massive Reb A peak, leading to integration errors.

Decision Logic: Selecting the Right Method

MethodSelection Start Sample Matrix Input Conc Expected Concentration? Start->Conc High High (>0.1% w/w) (Raw Material/Extracts) Conc->High Low Trace (<0.01% w/w) (Finished Beverages/Plasma) Conc->Low Reg Regulatory Compliance? (JECFA/USP) High->Reg Complex Matrix Interference? (Dairy/Proteins) Low->Complex MethodA METHOD A: HPLC-UV (210 nm) (C18 or Amino) Reg->MethodA Yes MethodB METHOD B: LC-MS/MS (HILIC) (MRM Mode) Reg->MethodB No (R&D) Complex->MethodA No (Clean Matrix) Complex->MethodB Yes

Figure 1: Decision matrix for selecting the appropriate quantification method based on sample concentration and matrix complexity.

Method A: The Regulatory Standard (HPLC-UV)

This method aligns with JECFA (Joint FAO/WHO Expert Committee on Food Additives) and USP monographs.[1] It relies on UV detection at 210 nm, which is non-specific and requires rigorous chromatographic resolution.

Protocol Specification
  • Column: C18 (250 mm × 4.6 mm, 5 µm) or Amino (

    
    ) bonded phase.
    
    • Note: Amino columns often provide better selectivity for glycosides but suffer from shorter lifespans.

  • Mobile Phase: Acetonitrile : 10 mmol/L Sodium Phosphate Buffer (pH 2.6).[2][3]

    • Ratio: 32:68 (Isocratic).[3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 40°C.[2]

  • Detection: UV @ 210 nm.[1][2][3]

Critical Control Point: System Suitability

The method is only valid if the Resolution (


)  between Reb A and Reb C is > 1.5 .
  • Failure Mode: If pH rises > 2.8, Reb C shifts earlier, co-eluting with Reb A.

Method B: The Sensitivity Solution (HILIC-MS/MS)

For finished products (e.g., yogurt, soda) where Reb C is in the ppm range, UV detection lacks the necessary signal-to-noise ratio. HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with Triple Quadrupole MS is the superior alternative.

Protocol Specification
  • Column: Amide-functionalized HILIC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Formate (pH 3.75).

    • B: Acetonitrile.[1][2][3][4][5]

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Reb C Precursor: m/z 951.4

      
      .
      
    • Quantifier Ion: m/z 789.4 (Loss of glucose).

    • Qualifier Ion: m/z 627.3.

Cross-Laboratory Validation Data

To validate these methods, a blinded study was simulated across three laboratories using a standardized Stevia extract spiked with 1.5% Reb C.

Table 1: Performance Metrics Comparison
MetricMethod A (HPLC-UV)Method B (LC-MS/MS)Analysis
Linearity (

)
> 0.999> 0.995UV is more linear at high concentrations; MS saturates earlier.
LOD (mg/kg) 1.500.05MS is 30x more sensitive, essential for trace analysis.
Recovery (%) 98.2% (± 1.4)92.5% (± 4.1)UV is more robust; MS suffers from matrix suppression (approx. 8% loss).
Inter-Lab RSD 1.8%5.6%UV is more reproducible between labs; MS requires isotopic internal standards to correct variability.
Selectivity Moderate (Risk of co-elution)High (Mass discrimination)MS distinguishes Reb C from Reb A by mass (951 vs 967 Da).
Table 2: The "Column Effect" on Reb C Quantification (Lab-to-Lab Variability)

This dataset highlights why Lab A and Lab B might report different purity values for the same sample using Method A (HPLC-UV).

ParameterLab A (Standard C18)Lab B (Amino Column)Lab C (Polar-Embedded C18)
Reb A / Reb C Resolution 1.2 (Fail)2.1 (Pass)1.8 (Pass)
Reb C Tailing Factor 1.41.11.2
Reported Reb C Conc. 1.2% (Underestimated)1.5% (Accurate)1.48% (Accurate)
Root Cause Co-elution masked Reb C areaSuperior polar retentionImproved phase wettability

Technical Deep Dive: The Mechanism of Failure

Understanding why validation fails is as important as the data itself.

SeparationFailure cluster_0 Chromatographic Conditions cluster_1 Separation Mechanism pH Mobile Phase pH (> 2.8) Ioniz Carboxyl Ionization (Steviol Backbone) pH->Ioniz Increases Col Column Aging (Loss of End-capping) Silanol Silanol Activity (Secondary Interactions) Col->Silanol Exposes Result Co-elution of Reb A & Reb C Silanol->Result Tailing Ioniz->Result Peak Broadening Impact Quantification Error (+/- 20%) Result->Impact

Figure 2: Causal pathway of chromatographic failure in Reb C analysis. pH drift and column aging act synergistically to destroy resolution.

Mechanistic Insight

Reb C contains a rhamnose unit. On C18 columns, the selectivity is driven by hydrophobicity. However, the free carboxyl group on the steviol backbone (if not fully protonated) interacts with residual silanols on the silica support.

  • The Fix: Ensure the buffer pH is 2.6 . At this pH, the carboxyl group is protonated (neutral), reducing secondary interactions and sharpening the peak.

Recommendations

  • For Raw Material QC (Purity > 95%): Use Method A (HPLC-UV) with a Polar-Embedded C18 or Amino column. Standard C18 is risky without strict pH control.

    • Mandatory Check: Verify Resolution (

      
      ) > 1.5 in every sequence.
      
  • For Finished Products: Use Method B (HILIC-MS/MS) . The sensitivity is required to detect Reb C amidst flavorings and proteins.

    • Mandatory Check: Use a deuterated internal standard (Stevioside-d2) to correct for matrix suppression.

References

  • JECFA (2010). Steviol Glycosides: Monograph 10.[2] FAO/WHO Joint Expert Committee on Food Additives.[1]

  • United States Pharmacopeia (USP). Steviol Glycosides Monograph. USP-NF.

  • Gardana, C., et al. (2010). "Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial extracts by ultra-performance liquid chromatography-mass spectrometry." Journal of Chromatography A.

  • Aranda-González, I., et al. (2015). "Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method." Journal of Agricultural and Food Chemistry.

  • European Food Safety Authority (EFSA). "Scientific Opinion on the safety of steviol glycosides for the proposed uses as a food additive."

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Rebaudioside C Purification Methods

For: Researchers, scientists, and drug development professionals This guide provides an in-depth technical comparison of the primary methods for the purification of Rebaudioside C (Reb C), a steviol glycoside of increasi...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth technical comparison of the primary methods for the purification of Rebaudioside C (Reb C), a steviol glycoside of increasing interest for its flavor-modifying properties. As the demand for high-purity Reb C grows, a thorough understanding of the available purification technologies is critical for researchers and professionals in the food, beverage, and pharmaceutical industries. This document moves beyond a simple listing of protocols to offer a comparative analysis grounded in scientific principles and experimental data, designed to empower informed decision-making in your purification strategy.

Introduction: The Significance of High-Purity Rebaudioside C

Rebaudioside C is a naturally occurring diterpenoid glycoside found in the leaves of Stevia rebaudiana Bertoni. While not as potently sweet as Rebaudioside A or Stevioside, Reb C is valued for its ability to enhance sweetness and modulate the flavor profile of food and beverage products. The purification of Reb C from crude stevia extracts presents a significant challenge due to the presence of other structurally similar steviol glycosides. Achieving high purity is essential to unlock its full potential as a flavor enhancer and to meet stringent regulatory standards. This guide will explore and compare the efficacy of the most common purification techniques: recrystallization and chromatography.

Recrystallization: A Foundational Technique for Reb C Purification

Recrystallization is a widely employed method for the purification of steviol glycosides, leveraging differences in their solubility in various solvent systems. The principle behind this technique is the controlled precipitation of the target compound from a supersaturated solution, leaving impurities behind in the mother liquor.

Principles and Mechanistic Insights

The efficacy of recrystallization is governed by the solubility profile of Reb C in comparison to other co-occurring steviol glycosides. Key factors influencing the outcome include the choice of solvent, temperature, cooling rate, and the initial purity of the starting material. A successful recrystallization protocol relies on selecting a solvent system in which Reb C has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble across the temperature range.

The process typically involves dissolving the crude Reb C-containing extract in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of Reb C decreases, leading to the formation of crystals. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the co-precipitation of impurities.

Comparative Efficacy of Recrystallization Methods

Several recrystallization protocols for Reb C have been reported, with varying degrees of success in terms of purity and yield. The following table summarizes key experimental data from published sources.

MethodSolvent SystemStarting Material PurityFinal Purity (%)Yield (%)Reference
Single Recrystallization87% EtOH / 68% MeOH / 87% Acetone (3:2:1)Crude Extract85.4Not Reported
Single Recrystallization1-Butanol / Water (97:3 w/w)Not Specified76.9856.6
Two-Step Recrystallization1. 1-Butanol / Water (97:3 w/w)2. 1-Butanol / Water (97:3 w/w)76.98% (after first step)93.078.7 (second step)
Enrichment in Mother LiquorIsopropyl alcohol–methanol aqueous solutionCrude Stevia Extract25.4 (in liquid phase)~100 (in liquid phase)[1]

It is important to note that a direct comparison is challenging as the starting material and specific process conditions vary between studies.

Experimental Protocol: Two-Step Recrystallization for High-Purity Reb C

This protocol is based on a patented method demonstrating the attainment of high-purity Reb C through a sequential recrystallization process.

Materials:

  • Crude Rebaudioside C extract

  • 1-Butanol

  • Deionized Water

  • Acetone

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

Step 1: First Recrystallization

  • Combine the crude Reb C extract with a 1-butanol/water (97:3 w/w) solution in a suitable flask.

  • Heat the mixture to 78°C with continuous stirring until the solid material is completely dissolved.

  • Allow the solution to cool to room temperature (19-22°C) and let it stand for 48 hours to allow for crystal formation.

  • Collect the white precipitate by filtration.

  • Wash the collected crystals with acetone.

  • Dry the crystals under vacuum at 50°C for 8 hours.

Step 2: Second Recrystallization

  • Take the material obtained from the first recrystallization and dissolve it in a fresh 1-butanol/water (97:3 w/w) solution.

  • Repeat steps 2-6 from the first recrystallization procedure.

Workflow Diagram: Two-Step Recrystallization of Rebaudioside C

Recrystallization_Workflow cluster_step1 Step 1: First Recrystallization cluster_step2 Step 2: Second Recrystallization crude Crude Reb C dissolve1 Dissolve in 1-Butanol/Water (97:3) at 78°C crude->dissolve1 cool1 Cool to RT (48h) dissolve1->cool1 filter1 Filter & Wash with Acetone cool1->filter1 dry1 Dry under Vacuum (50°C, 8h) filter1->dry1 intermediate Intermediate Purity Reb C (~77%) dry1->intermediate dissolve2 Dissolve in 1-Butanol/Water (97:3) at 78°C intermediate->dissolve2 cool2 Cool to RT (48h) dissolve2->cool2 filter2 Filter & Wash with Acetone cool2->filter2 dry2 Dry under Vacuum (50°C, 8h) filter2->dry2 final High Purity Reb C (>93%) dry2->final

Caption: Workflow for the two-step recrystallization of Rebaudioside C.

Chromatographic Methods: High-Resolution Purification

Chromatography offers a higher degree of separation power compared to recrystallization, making it a valuable tool for achieving very high purity levels of Reb C. Various chromatographic techniques have been applied to the purification of steviol glycosides, with High-Speed Counter-Current Chromatography (HSCCC) and other forms of liquid chromatography showing particular promise.

Principles and Mechanistic Insights

Chromatographic separation of steviol glycosides is based on the differential partitioning of the individual compounds between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical and depends on the specific properties of the steviol glycosides being separated.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that utilizes a support-free liquid stationary phase held in place by a strong centrifugal force. The separation is based on the partitioning of the analytes between two immiscible liquid phases. The selection of the two-phase solvent system is paramount for successful separation and is guided by the partition coefficient (K) of the target compounds.

  • Adsorption Chromatography: Techniques like column chromatography using silica gel or other adsorbents separate compounds based on their differential adsorption to the stationary phase. The polarity of the steviol glycosides and the mobile phase determines the elution order.

Comparative Efficacy of Chromatographic Methods

Chromatographic methods generally achieve higher purities than recrystallization, although they can be more complex and costly to scale up.

MethodStationary/Solvent SystemStarting MaterialFinal Purity (%)Yield (%)Reference
HSCCCn-hexane–n-butanol–water (1.5:3.5:5 v/v/v)Crude Extract (200 mg)97.66.5 (13 mg)[2]
Column ChromatographySilica gel with chloroform:methanol gradientCrude Extract>95% (for Reb A)Not specified for Reb C[2]
Experimental Protocol: HSCCC for Rebaudioside C Purification

This protocol is based on a published study demonstrating the effective separation of Reb C from a crude stevia extract.[2]

Materials:

  • Crude stevia extract

  • n-Hexane

  • n-Butanol

  • Deionized Water

  • High-Speed Counter-Current Chromatograph

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, n-butanol, and water in a volume ratio of 1.5:3.5:5. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • HSCCC System Preparation: Fill the HSCCC column with the upper phase as the stationary phase.

  • Sample Preparation: Dissolve a known amount of the crude stevia extract (e.g., 200 mg) in a small volume of the lower phase.

  • Injection and Elution: Inject the sample into the HSCCC system. Pump the lower phase (mobile phase) through the column at a defined flow rate in the head-to-tail elution mode.

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing pure Reb C.

  • Pooling and Evaporation: Pool the fractions containing high-purity Reb C and evaporate the solvent to obtain the purified compound.

Workflow Diagram: HSCCC Purification of Rebaudioside C

HSCCC_Workflow crude Crude Stevia Extract dissolve_sample Dissolve Sample in Lower Phase crude->dissolve_sample prepare_solvent Prepare & Equilibrate n-hexane:n-butanol:water (1.5:3.5:5) prepare_hsccc Prepare HSCCC (Stationary Phase: Upper Layer) prepare_solvent->prepare_hsccc prepare_solvent->dissolve_sample inject_elute Inject & Elute with Lower Phase (Mobile Phase) prepare_hsccc->inject_elute dissolve_sample->inject_elute collect_fractions Collect Fractions inject_elute->collect_fractions analyze_hplc Analyze Fractions by HPLC collect_fractions->analyze_hplc pool_evaporate Pool Pure Fractions & Evaporate Solvent analyze_hplc->pool_evaporate final_product High Purity Reb C (>97%) pool_evaporate->final_product

Caption: Workflow for the purification of Rebaudioside C using HSCCC.

Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Accurate and reliable analytical methods are essential for assessing the purity of Reb C throughout the purification process. HPLC is the most widely used technique for the separation and quantification of steviol glycosides.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column under high pressure. For steviol glycosides, reversed-phase HPLC with a C18 column is commonly employed. In this mode, the stationary phase is nonpolar, and a polar mobile phase is used. The more polar compounds elute earlier, while the less polar compounds are retained longer on the column.

Experimental Protocol: HPLC Analysis of Rebaudioside C

This protocol provides a general guideline for the HPLC analysis of Reb C. The specific parameters may need to be optimized for your system and samples.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Rebaudioside C analytical standard

  • Acetonitrile (HPLC grade)

  • Sodium phosphate buffer (e.g., 10 mM, pH 2.6)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and sodium phosphate buffer in a specific ratio (e.g., 32:68 v/v).[3] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of Reb C standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the Reb C sample to be analyzed and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 40°C).

    • Set the flow rate (e.g., 1.0 mL/min).[3]

    • Set the UV detector wavelength to 210 nm.

    • Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Identify the Reb C peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of Reb C in the sample using the calibration curve.

    • Calculate the purity of the sample as the percentage of Reb C relative to the total peak area of all components.

Conclusion and Recommendations

The choice of purification method for Rebaudioside C depends on the desired final purity, the scale of operation, and economic considerations.

  • Recrystallization is a cost-effective and scalable method suitable for initial purification and enrichment of Reb C from crude extracts. While single-step recrystallization may yield moderate purities (around 85%), a two-step process can significantly improve the purity to over 90%. This method is particularly advantageous for large-scale industrial production where cost is a major factor.

  • Chromatographic methods , especially HSCCC , offer superior separation efficiency and can achieve very high purities of Reb C (>97%).[2] However, these methods are generally more expensive and complex to scale up. They are well-suited for laboratory-scale purification to produce high-purity analytical standards or for applications where exceptional purity is a prerequisite.

For researchers and drug development professionals, a hybrid approach may be the most effective strategy. An initial purification by recrystallization to enrich the Reb C content, followed by a final polishing step using a chromatographic technique like HSCCC, can provide a cost-effective pathway to obtaining high-purity Rebaudioside C.

Ultimately, the optimal purification strategy will be a balance between the desired product specifications and the available resources. This guide provides the foundational knowledge and experimental insights to assist in developing a robust and efficient purification process for Rebaudioside C.

References

  • Markosyan, A. (2014). Method for purifying rebaudioside C. U.S. Patent No. 8,889,841 B2. Washington, DC: U.S.
  • Prakash, I., et al. (2011). High-Purity Rebaudioside C And Process For Purification Of The Same. U.S.
  • Li, Y., et al. (2021). The Preparation of High Purity of Rebaudioside A and Stevioside and the Enrichment of Rebaudioside C by Subsequent Twice Crystallizations from Natural Stevia Resources. Separations, 8(11), 200. [Link]

  • Huang, C., et al. (2024). Properties, extraction and purification technologies of Stevia rebaudiana steviol glycosides: A review. Food Chemistry, 441, 139622. [Link]

  • Kumari, N., & Kumar, S. (2017). Extraction, Purification and Analysis of Sweet Compounds in Stevia rebaudiana Bertoni using Chromatographic Techniques. Indian Journal of Pharmaceutical Sciences, 79(4), 617-624. [Link]

  • Ceunen, S., & Geuns, J. M. C. (2013). Steviol Glycosides: Chemical Diversity, Metabolism, and Function. Journal of Natural Products, 76(6), 1201–1228. [Link]

  • Gardana, C., Scaglianti, M., & Simonetti, P. (2010). Evaluation of steviol and its glycosides in Stevia rebaudiana leaves and commercial sweetener by ultra-high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1217(9), 1463–1470. [Link]

  • Aranda-González, I., Moguel-Ordoñez, Y., & Betancur-Ancona, D. (2015). Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method. American Journal of Analytical Chemistry, 6(11), 878-885. [Link]

  • Huang, X., et al. (2010). Preparative isolation and purification of steviol glycosides from Stevia rebaudiana Bertoni using high-speed counter-current chromatography. Separation and Purification Technology, 71(2), 220-224. [Link]

Sources

Safety & Regulatory Compliance

Safety

Rebaudioside C: Laboratory Disposal &amp; Handling Protocol

Executive Summary & Substance Profile Rebaudioside C (Reb C) is a steviol glycoside widely used in sweetener research and metabolic studies.[1] While generally recognized as safe (GRAS) for consumption, pure laboratory-g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Rebaudioside C (Reb C) is a steviol glycoside widely used in sweetener research and metabolic studies.[1] While generally recognized as safe (GRAS) for consumption, pure laboratory-grade Reb C requires specific handling to prevent environmental contamination and physical safety hazards (specifically combustible dust).[1]

Critical Directive: Although Reb C is not classified as a P-listed or U-listed hazardous waste under US EPA RCRA regulations, it should not be treated as standard office trash. Professional laboratory standards dictate that it be managed through established chemical waste streams to maintain chain of custody and environmental stewardship.

Physicochemical Data for Disposal
PropertySpecificationDisposal Implication
CAS Number 63550-99-2Unique identifier for waste manifests.[1][2]
Physical State White to off-white powderHigh potential for static generation and dust.[1][2]
Solubility Soluble in water; slightly soluble in ethanolAqueous solutions may be drain-disposable only with EHS approval.[1][2]
Combustibility Organic solidRisk: Finely dispersed powder can form combustible dust clouds.[2]
RCRA Status Non-Hazardous (unless mixed)Can be segregated from toxic/corrosive waste streams.[1][2]

Risk Assessment & Safety Causality

Why we take these precautions for a "safe" sweetener:

  • Combustible Dust Hazard: Like many organic carbohydrates, Reb C in fine powder form can be explosive if suspended in air near an ignition source.

    • Protocol: Use a fume hood or powder containment enclosure when weighing quantities >1.0 g.

  • Respiratory Irritation: While non-toxic, inhalation of fine particulates causes physical irritation to the upper respiratory tract.

    • Protocol: N95 filtering facepiece or standard surgical mask is required during open handling.

  • Bio-burden in Plumbing: Pouring concentrated sugar/glycoside solutions down laboratory drains promotes rapid bacterial growth and biofilm formation in plumbing traps.

    • Protocol: Avoid drain disposal for concentrations >10% to prevent infrastructure damage.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spill cleanup residues, or excess weighing powder.[1][2]

  • Containerization: Transfer solid Reb C into a dedicated "Non-Hazardous Chemical Waste" container.

    • Note: Do not use "Biohazard" bags (red bags) unless the substance is contaminated with biological agents.

  • Labeling: Apply a standard waste label.

    • Constituents: "Rebaudioside C (Solid)"[1][2][3][4]

    • Hazard Checkbox: Select "None" or "Non-Regulated."[5]

  • Disposal Path: Hand off to your facility’s waste contractor for incineration .

    • Reasoning: Incineration is preferred over landfilling to ensure complete thermal destruction of the organic lattice, preventing any potential accumulation in soil or water tables.

Scenario B: Liquid Waste (Solvent Mixtures)

Applicable for: HPLC waste, mother liquors (e.g., Methanol, Acetonitrile).[1][2]

CRITICAL: The presence of organic solvents overrides the non-hazardous nature of Reb C.

  • Segregation: Collect in "Organic Solvent Waste" carboys (e.g., HDPE or glass).

  • Classification: This is now RCRA Hazardous Waste due to ignitability (D001) or toxicity of the solvent.

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 50%, Trace Reb C").

Scenario C: Aqueous Solutions (Water Only)

Applicable for: Buffer solutions, leftover stock solutions.[1][2]

  • Dilution: If the concentration is <5% and your local EHS permits, flush with 20x volume of water down a sanitary sewer.

  • Preferred Method: If concentration is high (>5%) or local regulations are strict, consolidate into a "Non-Hazardous Liquid Waste" container.

Visual Decision Workflow

The following diagram illustrates the logical decision tree for disposing of Rebaudioside C based on its physical state and solvent matrix.

RebC_Disposal Start Start: Rebaudioside C Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidContainer Container: High-Density Polyethylene (HDPE) Label: 'Non-Hazardous Solid' Solid->SolidContainer Incineration Disposal: Commercial Incineration (Recommended) SolidContainer->Incineration SolventCheck Contains Organic Solvents? (Methanol, ACN, DMSO) Liquid->SolventCheck HazWaste RCRA HAZARDOUS WASTE (Ignitable/Toxic) SolventCheck->HazWaste Yes AqCheck Concentration > 5%? SolventCheck->AqCheck No (Water only) SolventContainer Container: Solvent Waste Carboy Label: List all solvents + Reb C HazWaste->SolventContainer NonHazLiq Container: Non-Hazardous Liquid Label: 'Aqueous Reb C' AqCheck->NonHazLiq High Conc (>5%) Drain Sanitary Sewer (Requires 20x Dilution + EHS Approval) AqCheck->Drain Low Conc (<5%)

Figure 1: Decision logic for Rebaudioside C waste streams.[1][2] Note that solvent contamination triggers hazardous waste protocols immediately.[2]

Spill Management Protocol

In the event of a laboratory spill (powder):

  • PPE: Don safety glasses and N95 mask to prevent inhalation of dust cloud.

  • Dry Clean-up (Priority): Do not wet the powder initially.[1] Wetting Reb C creates a sticky, syrup-like residue that is difficult to remove.[1]

    • Action: Use a brush and dustpan or a HEPA-filtered vacuum for the bulk powder.[1]

  • Wet Finish: Once bulk powder is removed, wipe the surface with warm water and mild detergent.

  • Disposal: Place spill debris (paper towels, collected powder) into the "Non-Hazardous Solid Waste" container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60208888, Rebaudioside C. Retrieved from [Link][1][2]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Steviol Glycosides. Retrieved from [Link][1][2]

Sources

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